8(R)-Hydroxy-9(S)-Hexahydrocannabinol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H32O3 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(6aR,8R,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol |
InChI |
InChI=1S/C21H32O3/c1-5-6-7-8-14-10-18(23)20-15-9-13(2)17(22)12-16(15)21(3,4)24-19(20)11-14/h10-11,13,15-17,22-23H,5-9,12H2,1-4H3/t13-,15+,16+,17+/m0/s1 |
InChI Key |
CIVSDEYXXUHBPV-RKTXRCNFSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3C[C@@H]([C@@H](C[C@H]3C(OC2=C1)(C)C)O)C)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(C(CC3C(OC2=C1)(C)C)O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 8(R)-Hydroxy-9(S)-Hexahydrocannabinol: Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8(R)-Hydroxy-9(S)-Hexahydrocannabinol, a metabolite of the semi-synthetic cannabinoid, 9(S)-Hexahydrocannabinol (9(S)-HHC). While specific research on this particular stereoisomer is limited, this document consolidates the current understanding of its discovery through metabolic studies of HHC, outlines general synthetic strategies for producing hydroxylated HHC derivatives, and discusses the pharmacological context provided by the well-characterized parent compounds, 9(R)-HHC and 9(S)-HHC. This guide aims to serve as a foundational resource for researchers interested in the evolving landscape of cannabinoids and their metabolites, highlighting areas where further investigation is needed to fully elucidate the pharmacological profile of this compound.
Discovery and Identification
The discovery of this compound is intrinsically linked to the study of the metabolism of Hexahydrocannabinol (HHC). HHC, a hydrogenated derivative of tetrahydrocannabinol (THC), has emerged as a prominent semi-synthetic cannabinoid. Metabolic studies of HHC have revealed that it undergoes phase I metabolism, primarily through hydroxylation by cytochrome P450 enzymes in the liver.
Initial investigations into the in vitro metabolism of HHC using liver microsomes from various mammalian species identified the formation of several monohydroxylated metabolites. It has been observed that the two primary epimers of HHC, 9(R)-HHC and 9(S)-HHC, exhibit different metabolic profiles. Specifically, 9(S)-HHC is preferentially hydroxylated at the C8 position, leading to the formation of 8-hydroxy-9(S)-HHC stereoisomers.
The four potential stereoisomers resulting from the C8-hydroxylation of the two HHC epimers are:
-
8(R)-Hydroxy-9(R)-Hexahydrocannabinol
-
8(S)-Hydroxy-9(R)-Hexahydrocannabinol
-
This compound
-
8(S)-Hydroxy-9(S)-Hexahydrocannabinol
While the existence of all four stereoisomers is acknowledged, and analytical reference standards for each are available, the specific isolation and characterization of this compound from biological matrices have been part of broader metabolic profiling studies of HHC.
Synthesis
A specific, detailed stereoselective synthesis protocol for this compound is not extensively documented in publicly available literature. However, the general principles for the synthesis of HHC and its hydroxylated derivatives provide a framework for its potential production.
The synthesis of HHC epimers is typically achieved through the hydrogenation of delta-8-THC or delta-9-THC, which are themselves often synthesized from cannabidiol (CBD). The stereochemical outcome of the hydrogenation is dependent on the starting material and the reaction conditions.
To produce 8-hydroxy-HHC derivatives, a common strategy involves the hydroxylation of the corresponding HHC epimer. This can be achieved through various chemical or enzymatic methods. A generalized workflow for the synthesis is presented below.
Experimental Workflow: General Synthesis of 8-hydroxy-HHC
Generalized synthetic workflow for 8(R)-Hydroxy-9(S)-HHC.
Methodology: General Protocol for HHC Synthesis
A representative, non-stereoselective protocol for the synthesis of HHC from THC is as follows:
-
Dissolution: Tetrahydrocannabinol (delta-8 or delta-9-THC) is dissolved in an appropriate organic solvent, such as ethanol or hexane.
-
Catalyst Addition: A hydrogenation catalyst, typically a noble metal catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, often under pressure, and stirred for a specified duration. The temperature and pressure can be varied to influence the reaction rate and stereoselectivity.
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.
-
Purification: The resulting crude product, a mixture of HHC epimers, is purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to isolate the desired 9(S)-HHC.
Methodology: General Protocol for 8-Hydroxylation
The stereoselective hydroxylation of 9(S)-HHC to yield 8(R)-Hydroxy-9(S)-HHC would require a specialized chemical or enzymatic approach. While a specific protocol is not detailed in the literature, general methods for allylic hydroxylation could be adapted. For instance, using specific oxidizing agents in the presence of a chiral catalyst could favor the formation of the desired stereoisomer. Alternatively, enzymatic hydroxylation using engineered cytochrome P450 enzymes could offer a highly selective route.
Pharmacological Properties
Direct pharmacological data, such as receptor binding affinities and functional activity, for this compound are not currently available in the public domain. However, the pharmacological profile of its parent compound, 9(S)-HHC, and its more active counterpart, 9(R)-HHC, provides a crucial context for predicting its potential biological activity.
It is generally understood that 8-hydroxy-HHC metabolites are psychoactive. In vivo studies in rhesus monkeys have indicated that 8-hydroxy-HHC can induce effects such as stupor, ataxia, and hypolocomotion. However, these studies did not differentiate between the specific stereoisomers.
Pharmacological Data for Parent HHC Epimers
The following table summarizes the known cannabinoid receptor binding affinities (Ki) and functional activities (EC50) for 9(R)-HHC and 9(S)-HHC, in comparison to Δ⁹-THC.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) |
| 9(R)-HHC | 15 | 13 | 3.4 | 6.2 |
| 9(S)-HHC | 176 | 105 | 57 | 55 |
| Δ⁹-THC | 15 | 9.1 | 3.9 | 2.5 |
Data compiled from multiple sources.[1][2][3][4][5][6][7]
The data clearly indicates that the 9(R) epimer of HHC has a significantly higher affinity and potency at both CB1 and CB2 receptors compared to the 9(S) epimer, with a pharmacological profile more similar to that of Δ⁹-THC.
Signaling Pathways
Given that 8-hydroxy-HHC is considered an active metabolite, it is presumed to interact with the cannabinoid receptors, CB1 and CB2, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for these receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of cannabinoid receptors can modulate ion channels and activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.
The diagram below illustrates the generally accepted signaling pathway for cannabinoid receptor agonists.
Signaling Pathway of Cannabinoid Receptor Agonists
Presumed signaling pathway for 8(R)-Hydroxy-9(S)-HHC.
Future Directions
The study of this compound is still in its nascent stages. To fully understand its role and potential, further research is imperative in the following areas:
-
Stereoselective Synthesis: Development of a robust and efficient stereoselective synthesis protocol is crucial for obtaining pure this compound for research purposes.
-
Pharmacological Characterization: Comprehensive in vitro studies are needed to determine its binding affinity and functional activity at cannabinoid and other relevant receptors.
-
In Vivo Studies: Preclinical in vivo studies are necessary to evaluate its pharmacokinetic profile, psychoactive effects, and potential therapeutic applications.
-
Metabolic Stability: Investigating the further metabolism of this compound will provide a more complete picture of its biotransformation and clearance.
Conclusion
This compound represents an intriguing but understudied metabolite of 9(S)-HHC. While its discovery is a direct result of advancements in analytical techniques for studying cannabinoid metabolism, a significant gap in knowledge remains regarding its specific synthesis and pharmacological properties. The information available on its parent compounds suggests that it may possess biological activity, but dedicated research is required to confirm this and to delineate its specific effects. This technical guide serves as a starting point for researchers, consolidating the available information and highlighting the critical need for further investigation into this and other novel cannabinoid metabolites.
References
- 1. Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Origin of the Different Binding Affinities of (9 R)- and (9 S)-Hexahydrocannabinol (HHC) for the CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
Endocannabinoid Receptor Binding Affinity of 8(R)-Hydroxy-9(S)-HHC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (HHC) has recently emerged as a prominent semi-synthetic cannabinoid, available in a mixture of two diastereomers: (9R)-HHC and (9S)-HHC. The metabolism of HHC leads to the formation of various hydroxylated derivatives, among which are the 8-hydroxy-hexahydrocannabinols (8-OH-HHC). This technical guide focuses on a specific stereoisomer, 8(R)-Hydroxy-9(S)-HHC, a metabolite of HHC. While in-depth pharmacological data, including specific receptor binding affinities for this metabolite, remain to be fully elucidated in published literature, this document synthesizes the current understanding of its activity, the binding affinities of its parent compounds, the experimental protocols used to determine these affinities, and the associated signaling pathways.
8(R)-Hydroxy-9(S)-HHC is recognized as an active metabolite of HHC.[1] In vivo studies involving rhesus monkeys have demonstrated that this compound induces effects characteristic of cannabinoid activity, such as stupor, ataxia, hypolocomotion, ptosis, and a crouched posture.[2] These physiological responses strongly suggest interaction with the endocannabinoid system, particularly the cannabinoid receptors type 1 (CB1) and type 2 (CB2).
Quantitative Binding Affinity Data
As of the latest literature review, specific quantitative binding affinity data (e.g., K_i, EC_50) for 8(R)-Hydroxy-9(S)-HHC at CB1 and CB2 receptors have not been reported. However, to provide a relevant framework, the binding affinities of the parent HHC diastereomers are presented below. These data underscore the critical role of stereochemistry in receptor interaction and suggest that the activity of HHC products is largely dictated by the ratio of the (9R)-HHC to (9S)-HHC epimer.
Table 1: Endocannabinoid Receptor Binding Affinities of HHC Diastereomers
| Compound | CB1 Receptor K_i (nM) | CB2 Receptor K_i (nM) |
| (9R)-HHC | 15 | 13 |
| (9S)-HHC | 176 | 105 |
Note: K_i (inhibitory constant) is a measure of binding affinity; a lower K_i value indicates a higher binding affinity.
The data clearly illustrate that (9R)-HHC possesses a significantly higher affinity for both CB1 and CB2 receptors compared to its (9S) counterpart, with an affinity for the CB1 receptor that is over tenfold greater.
Experimental Protocols
To determine the binding affinity of a compound like 8(R)-Hydroxy-9(S)-HHC, a competitive radioligand displacement assay is a standard and widely used method.[3]
Protocol: Competitive Radioligand Displacement Assay for CB1/CB2 Receptors
1. Objective: To determine the binding affinity (K_i) of a test compound (e.g., 8(R)-Hydroxy-9(S)-HHC) by measuring its ability to displace a known radiolabeled ligand from the CB1 or CB2 receptor.
2. Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope, such as [³H]CP-55,940.
-
Test Compound: 8(R)-Hydroxy-9(S)-HHC of known concentration.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-HCl buffer containing BSA and protease inhibitors.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
3. Procedure:
-
Incubation Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC_50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Signaling Pathways and Visualizations
Cannabinoid receptors are G-protein coupled receptors (GPCRs).[4] Upon activation by an agonist, they initiate a cascade of intracellular signaling events.
CB1/CB2 Receptor Signaling Pathway
The primary signaling pathway for both CB1 and CB2 receptors involves the inhibition of adenylyl cyclase through the G_i/o alpha subunit of the associated G-protein. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of these receptors can modulate other signaling pathways, including ion channels and MAP kinase pathways.
Caption: Canonical CB1/CB2 receptor signaling pathway.
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates the logical flow of the competitive binding assay described in the protocol section.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
8(R)-Hydroxy-9(S)-HHC is an active metabolite of HHC that elicits cannabinoid-like effects in vivo, pointing towards significant interaction with the endocannabinoid system. While precise quantitative data on its binding affinity for CB1 and CB2 receptors are currently absent from the scientific literature, the established protocols for receptor binding assays provide a clear path for future research to elucidate these values. The pronounced difference in binding affinity between the parent (9R)-HHC and (9S)-HHC diastereomers highlights the necessity of characterizing individual metabolites to understand their pharmacological profile. Further investigation is crucial for a comprehensive understanding of the pharmacodynamics of HHC and its metabolites, which will be vital for informing both therapeutic development and public health policy.
References
Stereospecific Synthesis of 8(R)-Hydroxy-9(S)-Hexahydrocannabinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible stereospecific synthetic route to 8(R)-Hydroxy-9(S)-Hexahydrocannabinol, a hydroxylated derivative of hexahydrocannabinol (HHC). Due to the absence of a direct, single-pot synthesis in the current literature, this guide outlines a multi-step approach commencing with the diastereoselective synthesis of the (9S)-HHC precursor, followed by its purification and subsequent stereoselective hydroxylation. This document details the experimental protocols for each key stage, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow to aid in comprehension and replication.
Introduction
Hexahydrocannabinol (HHC) has emerged as a significant semi-synthetic cannabinoid, notable for its increased chemical stability compared to tetrahydrocannabinol (THC). The hydrogenation of the double bond in the cyclohexene ring of THC results in the formation of two diastereomers, (9R)-HHC and (9S)-HHC, with the former being recognized as the more pharmacologically active epimer.[1][2] The metabolic fate of HHC involves oxidative processes, primarily mediated by cytochrome P450 enzymes, leading to a variety of hydroxylated derivatives.[3][4] Among these metabolites, 8-hydroxy-HHCs are of particular interest. This guide focuses on the stereospecific synthesis of a specific stereoisomer, this compound. The synthetic strategy is predicated on controlling the stereochemistry at both the C9 and C8 positions through a sequential process of diastereoselective reduction and stereoselective hydroxylation.
Synthetic Strategy Overview
The proposed synthetic pathway to this compound is a three-stage process:
-
Synthesis of (9S)-Hexahydrocannabinol ((9S)-HHC): Catalytic hydrogenation of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) is employed to produce a diastereomeric mixture of HHC, with conditions optimized to favor the formation of the (9S) epimer.
-
Purification of (9S)-HHC: The resulting mixture of HHC epimers is subjected to preparative chromatography to isolate the pure (9S)-HHC precursor.
-
Stereoselective Hydroxylation: The purified (9S)-HHC undergoes a stereoselective hydroxylation at the C8 position to yield the target molecule, this compound. An enzymatic approach using a suitable cytochrome P450 isozyme is proposed based on metabolic data.
Experimental Protocols
Stage 1: Synthesis of (9S)-Hexahydrocannabinol
The catalytic hydrogenation of Δ⁹-THC is a well-established method for the synthesis of HHC.[5] To favor the formation of the (9S)-HHC epimer, specific catalysts and reaction conditions are employed.
Experimental Protocol:
-
Materials:
-
Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)
-
Palladium on carbon (10% Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for hydrogenation
-
-
Procedure:
-
In a high-pressure reaction vessel, dissolve Δ⁹-THC (1 equivalent) in anhydrous ethanol.
-
Carefully add 10% Pd/C catalyst (0.1 equivalents) to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 1-5 bar.
-
Stir the reaction mixture vigorously at a temperature between 25°C and 50°C.
-
Monitor the reaction progress by TLC or LC-MS until complete consumption of the starting material (typically 3-72 hours).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Rinse the celite pad with ethanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the crude HHC diastereomeric mixture as a viscous oil.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Δ⁹-Tetrahydrocannabinol | [6] |
| Catalyst | 10% Palladium on Carbon | [4] |
| Solvent | Ethanol | [4] |
| Hydrogen Pressure | 1-5 bar | [7] |
| Temperature | 25-50 °C | [7] |
| Reaction Time | 3-72 hours | [7] |
| Diastereomeric Ratio (9S:9R) | Excess of (9S)-HHC | [6] |
| Yield | 80-92% (for the mixture) | [4] |
Stage 2: Purification of (9S)-HHC
The separation of the (9R)-HHC and (9S)-HHC diastereomers is crucial for the subsequent stereoselective step. Supercritical fluid chromatography (SFC) is a highly effective technique for this purpose.[4][8]
Experimental Protocol (Preparative SFC):
-
Instrumentation and Materials:
-
Preparative Supercritical Fluid Chromatography (SFC) system
-
Chiral stationary phase column (e.g., amylose- or cellulose-based)
-
Supercritical Carbon Dioxide (CO₂)
-
Co-solvent (e.g., Ethanol or Methanol)
-
Crude HHC diastereomeric mixture
-
-
Procedure:
-
Dissolve the crude HHC mixture in the co-solvent to prepare a concentrated sample solution.
-
Equilibrate the preparative SFC system with the chiral column using a mobile phase of supercritical CO₂ and a specific percentage of the co-solvent.
-
Perform stacked injections of the sample solution onto the column.
-
Monitor the elution of the diastereomers using a suitable detector (e.g., UV-Vis or Mass Spectrometer).
-
Collect the fractions corresponding to the (9S)-HHC epimer.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure (9S)-HHC.
-
Quantitative Data:
| Parameter | Description | Reference |
| Technique | Preparative Supercritical Fluid Chromatography (SFC) | [9] |
| Mobile Phase | Supercritical CO₂ with an alcohol co-solvent | [1] |
| Stationary Phase | Chiral column (e.g., amylose or cellulose-based) | [10] |
| Purity of Isolated (9S)-HHC | >95% | [8] |
Stage 3: Stereoselective Hydroxylation of (9S)-HHC
This step aims to introduce a hydroxyl group at the C8 position with R-stereochemistry. Based on metabolic studies of HHC, an enzymatic approach using cytochrome P450 is proposed.[3] In vivo studies suggest that the (9S)-HHC epimer is preferentially hydroxylated at the C8 position.[11]
Experimental Protocol (Enzymatic Hydroxylation):
-
Materials:
-
Purified (9S)-HHC
-
Human liver microsomes (or a specific recombinant cytochrome P450 isozyme, e.g., from the CYP2C or CYP3A family)
-
NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Quenching solvent (e.g., acetonitrile or methanol)
-
Standard laboratory equipment for biochemical reactions (incubator, centrifuge)
-
-
Procedure:
-
Prepare a stock solution of (9S)-HHC in a suitable organic solvent (e.g., ethanol or DMSO).
-
In a reaction tube, combine the phosphate buffer, the NADPH-regenerating system, and the human liver microsomes.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding a small volume of the (9S)-HHC stock solution. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme denaturation.
-
Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).
-
Terminate the reaction by adding a cold quenching solvent (e.g., 2 volumes of acetonitrile).
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant containing the hydroxylated product.
-
The product can be further purified by preparative HPLC.
-
Quantitative Data:
| Parameter | Description | Reference |
| Biocatalyst | Human liver microsomes or recombinant Cytochrome P450 | [12] |
| Co-factor | NADPH-regenerating system | [13] |
| Substrate | (9S)-Hexahydrocannabinol | [11] |
| Expected Product | This compound | [3] |
| Temperature | 37 °C | |
| pH | 7.4 |
Note: The yield and stereoselectivity of this enzymatic step would need to be determined experimentally.
Visualization of the Proposed Hydroxylation Mechanism
The hydroxylation of the C8 position of (9S)-HHC is proposed to be catalyzed by a cytochrome P450 enzyme. The general mechanism involves the activation of molecular oxygen by the heme iron center of the enzyme to form a highly reactive iron-oxo species, which then abstracts a hydrogen atom from the substrate, followed by a radical rebound step to form the hydroxylated product.
Conclusion
This technical guide outlines a feasible, albeit multi-step, stereospecific synthesis of this compound. The proposed route leverages established methods for the diastereoselective synthesis of the (9S)-HHC precursor and its subsequent purification. The key and most challenging step, the stereoselective hydroxylation at the C8 position, is proposed to be achieved through an enzymatic approach, drawing parallels from the known metabolic pathways of HHC. Further research is warranted to optimize the conditions for each step, particularly the enzymatic hydroxylation, to maximize the yield and stereoselectivity of the final product. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals seeking to synthesize and evaluate this specific hydroxylated HHC stereoisomer.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Saturated Cannabinoids: Update on Synthesis Strategies and Biological Studies of These Emerging Cannabinoid Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cannastra.com [cannastra.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparative Supercritical Fluid Chromatography for Cannabinoid Refining and Purification - Medical Cannabis extraction technology - Nomad Labs [nomadlabs.eu]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Biocatalytic Oxidation Reactions: A Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytochrome P450–Catalyzed Metabolism of Cannabidiol to the Active Metabolite 7-Hydroxy-Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019) [mdpi.com]
Biological Activity of Hexahydrocannabinol (HHC) Metabolites in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hexahydrocannabinol (HHC), a semi-synthetic cannabinoid, has gained considerable attention for its structural similarity to tetrahydrocannabinol (THC) and its presence in the consumer market. The biological activity of HHC is primarily attributed to its interaction with the endocannabinoid system. Upon administration, HHC is metabolized into several compounds, with 11-hydroxy-HHC (11-OH-HHC) being the most prominent and pharmacologically significant metabolite. This technical guide provides a comprehensive overview of the current understanding of the biological activity of HHC metabolites in animal models.
It is critical to note that while the metabolism of HHC is an area of active investigation, there is a significant scarcity of published research that has isolated and subsequently characterized the in vivo biological effects of these metabolites in animal models. Consequently, much of the understanding of their potential activity is extrapolated from studies on the parent HHC compounds and analogous metabolites of THC. This guide synthesizes the available direct and indirect evidence to provide a foundational understanding for researchers in the field.
Metabolism of Hexahydrocannabinol in Animal Models
In vivo studies indicate that HHC undergoes phase I metabolism, primarily through hydroxylation, to form active and inactive metabolites. The metabolic pathway is analogous to that of Δ⁹-THC. The primary metabolic transformation is the oxidation of the C11 methyl group to produce 11-hydroxy-HHC (11-OH-HHC).[1] This metabolite can be further oxidized to 11-nor-9-carboxy-HHC (HHC-COOH), which is considered inactive.[1]
The synthesis of HHC results in a mixture of two epimers, (9R)-HHC and (9S)-HHC, which exhibit different pharmacological activities.[2] Their metabolism is also stereoselective, with studies suggesting that the formation of 11-OH-HHC is favored for the 9R-epimer.[1]
dot```dot graph HHC_Metabolism { rankdir="LR"; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
HHC [label="Hexahydrocannabinol (HHC)\n(9R and 9S epimers)"]; OH_HHC [label="11-Hydroxy-HHC (11-OH-HHC)\n(Active Metabolite)"]; COOH_HHC [label="11-Nor-9-carboxy-HHC (HHC-COOH)\n(Inactive Metabolite)"];
HHC -> OH_HHC [label="Hydroxylation (CYP450)", color="#4285F4", fontcolor="#4285F4"]; OH_HHC -> COOH_HHC [label="Oxidation", color="#EA4335", fontcolor="#EA4335"]; }
References
Structural Elucidation of 8(R)-Hydroxy-9(S)-Hexahydrocannabinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently gained prominence in the global market. As with other cannabinoids, understanding its metabolism is crucial for evaluating its pharmacological and toxicological profile. One of its key metabolites is 8-Hydroxy-Hexahydrocannabinol, which exists in multiple stereoisomeric forms. This technical guide focuses on the structural elucidation of a specific stereoisomer, 8(R)-Hydroxy-9(S)-Hexahydrocannabinol. Due to the absence of publicly available, detailed spectroscopic data for this specific molecule, this document provides a comprehensive methodological framework for its isolation, characterization, and structural confirmation. It outlines the necessary analytical techniques, including chromatography, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy, and serves as a roadmap for researchers in the field.
Introduction
Hexahydrocannabinol (HHC) is a hydrogenated derivative of tetrahydrocannabinol (THC)[1]. It is typically produced semi-synthetically through the catalytic hydrogenation of THC, which itself is often derived from cannabidiol (CBD) via acid-catalyzed cyclization[2]. This process results in a mixture of two principal diastereomers at the C9 position: (9R)-HHC and (9S)-HHC[3].
Upon consumption, HHC undergoes extensive Phase I and Phase II metabolism, similar to THC[2][4]. Phase I reactions primarily involve hydroxylation at various positions on the hexahydrobenzo[c]chromene core (such as C8, C9, C10, and C11) and the pentyl side chain, followed by oxidation to carboxylic acids[2]. The resulting hydroxylated metabolites, including 8-hydroxy-HHC, can then be conjugated with glucuronic acid in Phase II metabolism[2].
The precise stereochemistry of these metabolites is critical, as it can significantly influence their biological activity and interaction with cannabinoid receptors (CB1 and CB2)[3]. This guide provides a detailed overview of the methodologies required for the unambiguous structural elucidation of the this compound stereoisomer.
Methodology for Isolation and Purification
The initial challenge in the structural elucidation of a specific metabolite is its isolation from a complex biological matrix (e.g., urine, plasma, or hepatocyte incubates) or a synthetic reaction mixture.
Sample Preparation and Extraction
A generalized protocol for the extraction of cannabinoid metabolites from a biological matrix involves the following steps. This protocol may require optimization based on the specific sample type.
Experimental Protocol: Metabolite Extraction
-
Sample Collection: Collect the biological sample (e.g., 1 mL of plasma or hydrolyzed urine).
-
Solvent Extraction: Perform a liquid-liquid extraction using a non-polar solvent such as hexane or a mixture like hexane/ethyl acetate to isolate the cannabinoids from the aqueous matrix.
-
Concentration: Evaporate the organic solvent under a gentle stream of nitrogen to concentrate the extract.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for chromatographic analysis.
Chromatographic Separation
Due to the presence of multiple stereoisomers of HHC and its metabolites, high-resolution chromatographic separation is essential. High-Performance Liquid Chromatography (HPLC) is the preferred method for isolating specific isomers for subsequent analysis.
Experimental Protocol: HPLC Separation
-
Column: A chiral stationary phase (CSP) column is often necessary to resolve stereoisomers. Alternatively, reversed-phase columns (e.g., C18) can be effective for separating diastereomers[1][5].
-
Mobile Phase: A gradient elution using a mixture of water (often with a formic acid modifier for better peak shape) and an organic solvent like acetonitrile or methanol is typically employed[1][5].
-
Detection: A Diode Array Detector (DAD) or UV detector can be used for initial detection. Fractions corresponding to the peak of interest are collected for further analysis.
-
Optimization: The gradient profile, flow rate, and column temperature should be meticulously optimized to achieve baseline separation of the target 8(R)-Hydroxy-9(S)-HHC isomer from other related compounds.
The logical workflow for isolating the target compound is illustrated in the diagram below.
Structural Analysis Techniques
Once the compound is isolated and purified, a combination of mass spectrometry and NMR spectroscopy is required for unambiguous structural elucidation.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the elemental composition of the molecule and its fragments, offering the first line of evidence for its identity.
Experimental Protocol: LC-HRMS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument).
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used, which will generate the protonated molecule [M+H]⁺.
-
Full Scan MS: Acquire a full scan spectrum to determine the accurate mass of the parent ion. For C₂₁H₃₂O₃, the expected monoisotopic mass is 332.2351 u.
-
Tandem MS (MS/MS): Select the parent ion (m/z 333.2424 for [M+H]⁺) for collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern provides structural information.
Data Presentation: Expected Mass Spectrometry Data
While different hydroxylated HHC isomers often exhibit similar fragmentation patterns, certain fragments are diagnostic[2][6]. The table below summarizes the expected key ions for 8-hydroxy-HHC.
| Ion Description | Expected m/z ([M+H]⁺) | Notes |
| Parent Ion | 333.2424 | Corresponds to the elemental formula C₂₁H₃₃O₃⁺. |
| Fragment Ion 1 | 315.2319 | Loss of water (H₂O) from the parent ion. |
| Fragment Ion 2 | 297.2213 | Subsequent loss of another water molecule. |
| Diagnostic Fragment | 193.1223 | Resulting from cleavage of the terpene ring; indicates hydroxylation on the ring system rather than the pentyl chain[6]. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise 3D structure and stereochemistry of a molecule. A full suite of 1D and 2D NMR experiments is required.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a sufficient quantity (typically >1 mg) of the purified compound in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆).
-
1D NMR:
-
¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which is essential for determining the relative stereochemistry.
-
Data Presentation: Predicted Key NMR Signals for Stereochemical Assignment
While specific NMR data for 8(R)-Hydroxy-9(S)-HHC is not available in the literature, we can predict the key diagnostic signals based on published data for the parent HHC diastereomers[7]. The introduction of an 8-hydroxy group will alter the chemical shifts, but the relative stereochemical relationships can be deduced from NOESY correlations.
| Nucleus | Predicted Diagnostic Feature | Rationale for Stereochemical Assignment |
| ¹H NMR | Chemical shifts and coupling constants of H8, H9, H10α, H10β, and the C9-methyl protons. | The relative positions of these protons will be distinct for the 8(R), 9(S) configuration. |
| ¹³C NMR | Chemical shifts of C8, C9, C10, and the C9-methyl carbon. | The stereochemistry at C8 and C9 will induce specific upfield or downfield shifts on neighboring carbons. |
| NOESY | Spatial correlation between the C9-methyl group and H8. | For the 8(R), 9(S) stereoisomer, specific through-space interactions (NOEs) would be expected, confirming the relative orientation of the hydroxyl and methyl groups. |
The overall process of structural elucidation is a confirmatory workflow, integrating data from multiple analytical techniques.
Cannabinoid Receptor Signaling
HHC and its parent compound THC are known to exert their psychoactive effects primarily through the activation of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR). The binding affinity and activity of HHC diastereomers at cannabinoid receptors differ, suggesting that their metabolites may also exhibit stereospecific interactions[3]. While the specific signaling cascade for 8(R)-Hydroxy-9(S)-HHC has not been elucidated, it is hypothesized to follow the general pathway of CB1 receptor activation.
Conclusion
The structural elucidation of cannabinoid metabolites like this compound is a complex but critical task for understanding their pharmacology. While definitive, published spectroscopic data for this specific isomer is currently lacking, a clear and established methodological path exists for its characterization. This involves the careful isolation of the compound from a complex mixture, followed by a multi-faceted analytical approach combining high-resolution mass spectrometry and a comprehensive suite of NMR experiments. The final, unambiguous confirmation relies on the comparison of this experimental data with that of a certified analytical reference standard. This guide provides the necessary framework for researchers to undertake this challenge, ultimately contributing to a safer and more well-understood cannabinoid landscape.
References
- 1. mdpi.com [mdpi.com]
- 2. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kcalabs.com [kcalabs.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. air.unimi.it [air.unimi.it]
The Physicochemical Profile of 8(R)-Hydroxy-9(S)-HHC: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Key Hexahydrocannabinol Metabolite for Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently gained significant attention in both recreational and scientific spheres. As a hydrogenated derivative of tetrahydrocannabinol (THC), HHC exhibits a complex metabolic profile, giving rise to a variety of hydroxylated and carboxylated metabolites. Among these, the 8-hydroxy-HHC stereoisomers are of particular interest due to their biological activity. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological context of a specific stereoisomer, 8(R)-Hydroxy-9(S)-Hexahydrocannabinol (8(R)-Hydroxy-9(S)-HHC), a primary metabolite of 9(S)-HHC. This document is intended to serve as a critical resource for researchers and professionals engaged in cannabinoid research and the development of cannabinoid-based therapeutics.
Physicochemical Properties of 8(R)-Hydroxy-9(S)-HHC
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. While experimental data for 8(R)-Hydroxy-9(S)-HHC is limited, a combination of available data from chemical suppliers and predicted values provides a foundational understanding of its chemical nature.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₂O₃ | Cayman Chemical[1] |
| Molar Mass | 332.5 g/mol | Cayman Chemical[1] |
| Formal Name | [6aR-(6aα,8α,9α,10aβ)]-6a,7,8,9,10,10a-hexahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1,8-diol | Cayman Chemical[1] |
| CAS Number | 36403-92-6 | Cayman Chemical[1] |
| Solubility | Acetone: 10 mg/ml; Methanol: Soluble | Cayman Chemical[1] |
| UV Maximum | 210, 284 nm | Cayman Chemical[1] |
| Predicted XLogP3 | 6.5 (for the 8(R), 9(R) stereoisomer, the 9(S) value is expected to be similar) | PubChem |
| Predicted pKa | Data not readily available. The phenolic hydroxyl group is expected to have a pKa around 10-11, similar to other cannabinoids. | |
| Predicted Melting Point | Data not readily available. As a solid, it is expected to have a defined melting point. | |
| Predicted Boiling Point | Data not readily available. Expected to be high due to its molecular weight and hydrogen bonding capabilities. |
Synthesis and Metabolic Formation
8(R)-Hydroxy-9(S)-HHC is primarily formed in vivo as a metabolite of 9(S)-Hexahydrocannabinol. The synthesis of HHC itself typically involves the hydrogenation of Δ⁸-THC or Δ⁹-THC, which are often derived from cannabidiol (CBD). This process results in a mixture of the 9(R) and 9(S) epimers of HHC.
The metabolic conversion of 9(S)-HHC to 8(R)-Hydroxy-9(S)-HHC is catalyzed by cytochrome P450 enzymes, specifically CYP3A4, CYP2C9, and CYP2C19, through hydroxylation at the 8th carbon position.[2] Research suggests that the 9(S)-HHC epimer is preferentially hydroxylated at this position.
For research and analytical purposes, 8(R)-Hydroxy-9(S)-HHC is prepared synthetically. While detailed, step-by-step stereoselective synthesis protocols are often proprietary, the general approach involves the controlled oxidation of a suitable HHC precursor.
Experimental Protocols
Quantification of 8(R)-Hydroxy-9(S)-HHC in Biological Matrices (LC-MS/MS)
This protocol outlines a general method for the quantification of HHC metabolites in plasma, which can be adapted for 8(R)-Hydroxy-9(S)-HHC.
a. Sample Preparation (Plasma) [3]
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 5 seconds.
-
Centrifuge at 7000 rcf for 5 minutes.
-
Dilute the supernatant with 400 µL of water prior to injection.
b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for cannabinoid analysis.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both typically containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective quantification. Specific precursor and product ion transitions for 8(R)-Hydroxy-9(S)-HHC would need to be determined using a reference standard.
Cannabinoid Receptor Functional Assay (CB1)
This protocol describes a general cell-based assay to determine the functional activity of 8(R)-Hydroxy-9(S)-HHC at the CB1 receptor.
a. Cell Culture [4]
-
Use a cell line stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).
-
Culture the cells in the recommended medium and conditions until they reach the desired confluence for the assay.
b. Agonist Mode Assay [5]
-
Seed the cells into a 96-well plate and allow them to attach overnight.
-
Prepare a dilution series of 8(R)-Hydroxy-9(S)-HHC and a known CB1 agonist (e.g., CP 55,940) in assay buffer.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate for a specified period (e.g., 30-60 minutes) at 37°C.
-
Measure the cellular response. This can be done by quantifying changes in intracellular cyclic AMP (cAMP) levels, calcium mobilization, or through reporter gene assays.
In Vivo Behavioral Assessment in Rhesus Monkeys
The in vivo effects of cannabinoids are often assessed in non-human primate models. The following is a general protocol based on studies of cannabinoid effects in rhesus monkeys.[6][7]
a. Subjects and Housing
-
Adult rhesus macaques (Macaca mulatta) are individually housed with controlled lighting, temperature, and humidity.
-
Animals are trained for the specific behavioral tasks prior to drug administration.
b. Drug Administration
-
8(R)-Hydroxy-9(S)-HHC would be dissolved in a suitable vehicle (e.g., a mixture of ethanol, Emulphor, and saline).
-
The compound is administered via a relevant route, such as intravenous (IV) or intramuscular (IM) injection.
c. Behavioral Assessment
-
A battery of behavioral tests can be employed to assess the effects of the compound. These may include:
-
Observational Studies: Recording the incidence of behaviors such as stupor, ataxia (impaired coordination), hypolocomotion (decreased movement), and ptosis (drooping of the eyelid).[1]
-
Operant Conditioning Tasks: Assessing changes in response rates for food or other rewards to evaluate motivational and cognitive effects.
-
Memory Tasks: Using tasks like delayed matching-to-sample to assess effects on short-term memory.
-
Visualizations
Cannabinoid Receptor Signaling Pathways
The biological effects of 8(R)-Hydroxy-9(S)-HHC are presumed to be mediated through the cannabinoid receptors, primarily CB1 and CB2. The following diagrams illustrate the canonical signaling pathways associated with the activation of these G-protein coupled receptors.
Caption: CB1 Receptor Signaling Pathway
Caption: CB2 Receptor Signaling Pathway
Experimental Workflows
The following diagrams illustrate typical workflows for the analysis of cannabinoid metabolites.
Caption: LC-MS/MS Quantification Workflow
Caption: Cannabinoid Receptor Binding Assay Workflow
Conclusion
8(R)-Hydroxy-9(S)-HHC is an important active metabolite of 9(S)-HHC. A comprehensive understanding of its physicochemical properties, metabolic fate, and biological activity is crucial for the continued development of safe and effective cannabinoid-based products and therapeutics. The information and protocols presented in this guide are intended to provide a foundational resource for researchers in this rapidly evolving field. Further experimental determination of the physicochemical properties and detailed pharmacological characterization of this specific stereoisomer are warranted to fully elucidate its therapeutic potential and toxicological profile.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 8-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 3. waters.com [waters.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Δ9tetrahydrocannabinol impairs visuo-spatial associative learning and spatial working memory in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral Determinants of Cannabinoid Self-Administration in Old World Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Early Research into the Psychoactive Effects of Hexahydrocannabinol (HHC) Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has garnered significant attention in recent years as an alternative to Δ⁹-tetrahydrocannabinol (THC). First synthesized in the 1940s, early research into its psychoactive properties and metabolic fate laid the groundwork for our current understanding. This technical guide provides a comprehensive overview of the foundational research on the psychoactive effects of HHC metabolites, focusing on their interaction with the endocannabinoid system. The primary psychoactive effects of many cannabinoids, including HHC, are mediated through their interaction with the cannabinoid receptor type 1 (CB1), which is highly expressed in the central nervous system. This guide will delve into the metabolic pathways of HHC, the quantitative analysis of the psychoactivity of its metabolites, and the experimental protocols used in early research to elucidate these properties.
HHC Metabolism: Key Pathways and Metabolites
Similar to THC, HHC undergoes extensive phase I and phase II metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes such as CYP2C9, CYP2C19, and CYP3A4. The primary metabolic route involves hydroxylation at various positions on the molecule, followed by oxidation and glucuronidation to facilitate excretion.
The two main epimers of HHC, (9R)-HHC and (9S)-HHC, exhibit different metabolic fates and pharmacological activities. It is the (9R)-HHC epimer that is primarily responsible for the psychoactive effects, exhibiting a significantly higher binding affinity for the CB1 receptor.
The key metabolites identified in early and subsequent research include:
-
11-hydroxy-HHC (11-OH-HHC): Formed by the hydroxylation of the C11 methyl group, this is considered a primary active metabolite. Analogous to the potent psychoactive metabolite of THC, 11-hydroxy-THC, 11-OH-HHC is believed to contribute significantly to the overall psychoactive experience of HHC.
-
8-hydroxy-HHC (8-OH-HHC): Hydroxylation at the C8 position results in this metabolite. While also considered psychoactive, its effects are generally reported to be milder than those of 11-OH-HHC.
-
11-nor-9-carboxy-HHC (HHC-COOH): Further oxidation of 11-OH-HHC leads to the formation of this inactive carboxylic acid metabolite. Its presence in urine is a key indicator of HHC consumption.
Quantitative Analysis of Psychoactive Effects
The psychoactive potential of HHC and its metabolites is primarily determined by their binding affinity (Ki) and functional activity (EC50) at the CB1 receptor. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency in eliciting a functional response (e.g., G-protein activation or inhibition of adenylyl cyclase).
| Compound | CB1 Receptor Binding Affinity (Ki) [nM] | CB1 Receptor Functional Activity (EC50) [nM] | Notes |
| (9R)-HHC | 15[1] | 9.39[1] | The primary psychoactive epimer of HHC. |
| (9S)-HHC | 176[1] | 68.3[1] | Significantly less psychoactive than the (9R) epimer. |
| (9R)-11-hydroxy-HHC | Data not available in reviewed literature | Data not available in reviewed literature | Considered a potent psychoactive metabolite. |
| (9S)-11-hydroxy-HHC | Data not available in reviewed literature | Data not available in reviewed literature | Psychoactivity is likely lower than the (9R) epimer. |
| 8-hydroxy-HHC | Data not available in reviewed literature | Data not available in reviewed literature | Considered to have milder psychoactive effects.[1][2][3] |
| 11-nor-9-carboxy-HHC | Not applicable | Not applicable | Considered an inactive metabolite.[2] |
Experimental Protocols
In Vitro Metabolism of HHC using Human Liver Microsomes
This protocol is designed to identify the metabolites of HHC formed by phase I enzymes.
1. Materials:
- Pooled human liver microsomes (HLMs)
- Hexahydrocannabinol (HHC)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (100 mM, pH 7.4)
- Acetonitrile (for reaction termination)
- Incubator/shaking water bath (37°C)
- Centrifuge
- LC-MS/MS system
2. Procedure:
- Prepare a reaction mixture containing the potassium phosphate buffer, HLM (typically at a final concentration of 0.5-1.0 mg/mL), and the NADPH regenerating system.
- Pre-incubate the mixture at 37°C for 5-10 minutes.
- Initiate the metabolic reaction by adding HHC (typically at a final concentration of 1-10 µM).
- Incubate the reaction mixture at 37°C with gentle agitation for a specified time (e.g., 60 minutes).
- Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
- Centrifuge the mixture to precipitate proteins.
- Analyze the supernatant for the presence of metabolites using a validated LC-MS/MS method.
CB1 Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of HHC and its metabolites for the CB1 receptor.
1. Materials:
- Cell membranes expressing the human CB1 receptor (e.g., from CHO-K1 or HEK293 cells)
- Radioligand (e.g., [³H]CP55,940)
- Test compounds (HHC and its metabolites)
- Non-specific binding control (e.g., a high concentration of a known CB1 agonist like WIN 55,212-2)
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
- 96-well filter plates
- Vacuum filtration manifold
- Scintillation counter and cocktail
2. Procedure:
- In a 96-well plate, combine the CB1 receptor-expressing membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
- For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of the non-specific binding control is added.
- Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the filter plate using the vacuum manifold. This separates the bound radioligand from the free radioligand.
- Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
- Allow the filters to dry, then add scintillation cocktail to each well.
- Quantify the radioactivity in each well using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding. The Ki value for the test compound can then be determined using competitive binding analysis software.
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
Upon binding of an agonist like (9R)-HHC or its active metabolites, the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. The receptor primarily couples to inhibitory G-proteins (Gi/o).
Caption: CB1 receptor activation by an HHC metabolite.
Experimental Workflow for Metabolite Identification and Psychoactivity Assessment
The overall process for investigating the psychoactive effects of HHC metabolites involves several key stages, from in vitro metabolism to in vivo behavioral studies.
Caption: Workflow for HHC metabolite research.
Conclusion
Early research has established that the psychoactive effects of HHC are largely attributed to the (9R)-HHC epimer and its active metabolites, particularly 11-OH-HHC. The metabolism of HHC follows pathways similar to those of THC, with hydroxylation and oxidation being key steps. While quantitative data on the binding affinity and functional activity of the parent HHC epimers at the CB1 receptor are available, further research is needed to fully quantify these parameters for all major metabolites. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the pharmacology and toxicology of HHC and its derivatives. A deeper understanding of the psychoactive profile of HHC metabolites is crucial for informing public health, guiding regulatory decisions, and exploring any potential therapeutic applications.
References
Methodological & Application
Application Note: Quantitative Analysis of 8(R)-Hydroxy-9(S)-Hexahydrocannabinol in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained attention in the recreational drug market. Understanding its metabolism is crucial for forensic toxicology and drug development. One of the key metabolites is 8-hydroxy-hexahydrocannabinol (8-OH-HHC). This application note provides a detailed protocol for the quantitative analysis of the 8(R)-Hydroxy-9(S)-Hexahydrocannabinol diastereomer using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed to be sensitive and specific for the detection and quantification of this metabolite in biological matrices such as blood and urine.
The metabolism of HHC is complex, involving multiple hydroxylation and oxidation steps.[1][2] Phase I reactions primarily involve oxidation at the C11 position and on the pentyl side chain, leading to hydroxylated and carboxylated species.[1][3] These metabolites are then often conjugated with glucuronic acid in Phase II metabolism.[1][4] Recent studies have identified 8(R)OH-9(R)HHC as a significant metabolite of 9(R)-HHC, particularly prevalent in urine.[4][5] The analytical challenge lies in the stereoselective separation and quantification of these various isomers.
Experimental Protocols
This section details the complete workflow for the analysis of this compound, from sample preparation to LC-MS/MS analysis.
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of urine or plasma, add an internal standard solution (e.g., 8-OH-HHC-d3).
-
Enzymatic Hydrolysis (for urine samples): To cleave glucuronide conjugates, add β-glucuronidase enzyme to the urine sample and incubate at an appropriate temperature (e.g., 50-60°C) for a specified time (e.g., 1-2 hours).
-
Conditioning: Condition a mixed-mode SPE cartridge by washing sequentially with methanol and deionized water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interferences. A typical wash sequence might include deionized water followed by a low percentage of organic solvent in water.
-
Elution: Elute the analyte of interest using an appropriate solvent, such as a mixture of ethyl acetate and methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
Liquid Chromatography (LC)
-
Column: A chiral column, such as an immobilized amylose tris(3-chloro-5-methylphenylcarbamate)-based column, is recommended for the stereoselective separation of 8(R)-Hydroxy-9(S)-HHC.[6] Alternatively, a high-resolution C18 column can be used for general cannabinoid analysis.[7]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Methanol/Acetonitrile
-
Gradient: A suitable gradient should be optimized to ensure the separation of the analyte from other metabolites and matrix components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for 8-OH-HHC and its deuterated internal standard should be optimized for maximum sensitivity and specificity.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows (nebulizer, drying gas) to achieve a stable and robust signal.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of HHC metabolites. Note that specific values for 8(R)-Hydroxy-9(S)-HHC may vary depending on the specific instrumentation and matrix.
| Analyte | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Reference |
| 8-OH-9R-HHC | Blood | 0.2 | 0.2 - 20 | [8][9] |
| 11-OH-9R-HHC | Blood | 0.2 | 0.2 - 20 | [8][9] |
| 9R-HHC-COOH | Blood | 2.0 | 2.0 - 200 | [8][9] |
| 9S-HHC-COOH | Blood | 2.0 | 2.0 - 200 | [8][9] |
| HHC Metabolites | Urine | 1 | 1 - 100 | [6] |
Visualizations
HHC Metabolism Pathway
Caption: Proposed metabolic pathway of Hexahydrocannabinol (HHC).
LC-MS/MS Experimental Workflow
Caption: General workflow for LC-MS/MS analysis of HHC metabolites.
References
- 1. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of ∆9-tetrahydrocannabinol, 11-OH-THC, THC-COOH, hexahydrocannabinol, and cannabidiol in human plasma and blood by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Hexahydrocannabinol (HHC) Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained popularity as an alternative to tetrahydrocannabinol (THC). Understanding its metabolism is crucial for pharmacokinetic studies, drug development, and forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of HHC and its metabolites in biological matrices. This document provides detailed application notes and protocols for the GC-MS analysis of HHC metabolites.
HHC Metabolism
HHC undergoes extensive phase I and phase II metabolism in the human body, primarily mediated by cytochrome P450 enzymes in the liver.[1][2] The primary metabolic pathways involve hydroxylation and oxidation. Key metabolites include 11-hydroxy-HHC (11-OH-HHC) and 11-nor-9-carboxy-HHC (HHC-COOH).[1][2][3] Further hydroxylation can occur on the hexyl ring and the pentyl side chain.[2] These phase I metabolites can then be conjugated with glucuronic acid to form more water-soluble phase II metabolites for excretion.[2]
Below is a diagram illustrating the primary metabolic pathway of HHC.
Caption: Primary metabolic pathway of HHC.
Quantitative Data of HHC and its Metabolites
The following table summarizes the quantitative data for HHC and its major metabolites in biological fluids, as determined by various analytical methods including GC-MS and LC-MS/MS.
| Analyte | Matrix | Method | LLOQ (ng/mL) | LLOQ (ng/mL) | Reference |
| (9R)-HHC | Serum/Plasma | GC-MS | 0.15 | 0.25 | [4] |
| (9S)-HHC | Serum/Plasma | GC-MS | 0.15 | 0.25 | [4] |
| 9R-HHC | Blood | LC-MS/MS | - | 0.2 | [1][5] |
| 9S-HHC | Blood | LC-MS/MS | - | 0.2 | [1][5] |
| 11-OH-9R-HHC | Blood | LC-MS/MS | - | 0.2 | [1][5] |
| 8-OH-9R-HHC | Blood | LC-MS/MS | - | 0.2 | [1][5] |
| 9R-HHC-COOH | Blood | LC-MS/MS | - | 2.0 | [1][5] |
| 9S-HHC-COOH | Blood | LC-MS/MS | - | 2.0 | [1][5] |
Experimental Protocols
Sample Preparation from Biological Matrices (Blood, Plasma, Urine)
This protocol outlines a general procedure for the extraction of HHC and its metabolites from biological fluids.
Materials:
-
Biological sample (whole blood, plasma, or urine)
-
Internal Standard (IS) solution (e.g., THC-d3, HHC-d3)
-
Acetonitrile, HPLC grade
-
Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Formic acid
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 1 mL of the biological sample, add the internal standard. For whole blood and plasma, perform protein precipitation by adding 2 mL of cold acetonitrile. Vortex vigorously and centrifuge at 4000 rpm for 10 minutes. Collect the supernatant. For urine samples, enzymatic hydrolysis with β-glucuronidase may be necessary to cleave glucuronide conjugates.[6]
-
Liquid-Liquid Extraction (LLE):
-
To the supernatant (from blood/plasma) or hydrolyzed urine, add 5 mL of a hexane:ethyl acetate (9:1 v/v) solution.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 5 mL of the hexane:ethyl acetate mixture.
-
Combine the organic extracts.
-
-
Solid-Phase Extraction (SPE) (Alternative to LLE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 3 mL of a 5% methanol in water solution.
-
Elute the analytes with 3 mL of methanol followed by 3 mL of acetonitrile.
-
-
Evaporation: Evaporate the combined organic extracts or the SPE eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization for GC-MS Analysis
Derivatization is essential to increase the volatility and thermal stability of the polar HHC metabolites for GC-MS analysis. Silylation is the most common technique.
Materials:
-
Dried sample extract
-
Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine or other suitable solvent (e.g., acetonitrile)
-
Heating block or oven
Procedure:
-
Reconstitute the dried extract in 50 µL of pyridine (or acetonitrile).
-
Add 50 µL of BSTFA + 1% TMCS (or MSTFA).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
GC-MS Instrumental Parameters
The following are suggested starting parameters for the GC-MS analysis of silylated HHC metabolites. These may need to be optimized for your specific instrument and column.
Gas Chromatograph (GC) Conditions:
-
Injection Port: Splitless mode, 280°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 25°C/min to 250°C
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes
-
-
Column: HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness
Mass Spectrometer (MS) Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
Selected Ions for Monitoring (SIM) of TMS-Derivatized Metabolites (suggested m/z):
Experimental Workflow
The following diagram illustrates the complete workflow for the GC-MS analysis of HHC metabolites from biological samples.
Caption: Workflow for GC-MS analysis of HHC metabolites.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the analysis of HHC and its metabolites using GC-MS. Proper sample preparation, including extraction and derivatization, is critical for achieving accurate and reliable results. The provided GC-MS parameters can serve as a starting point for method development and should be optimized for the specific instrumentation used. The quantitative data and metabolic pathway information will be valuable for researchers in the fields of pharmacology, toxicology, and drug development.
References
- 1. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases [liu.diva-portal.org]
- 2. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers [mdpi.com]
- 7. Chemical transformation of cannabidiol into psychotropic cannabinoids under acidic reaction conditions: Identification of transformed products by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Chiral Separation of Hexahydrocannabinol (HHC) Diastereomers and Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently gained popularity. It is typically produced through the hydrogenation of delta-8 or delta-9-tetrahydrocannabinol (Δ8-THC or Δ9-THC). This process creates a new stereocenter at the C-9 position, resulting in two diastereomers: (9R)-HHC and (9S)-HHC.[1][2] These diastereomers exhibit different psychoactive properties, with the (9R)-HHC epimer being significantly more active.[1][3] Consequently, the ability to separate and quantify these diastereomers and their metabolites is crucial for pharmacological studies, forensic toxicology, and quality control in the cannabis industry.
This document provides detailed application notes and protocols for the chiral separation of HHC diastereomers and the analysis of their primary metabolites in biological matrices.
Metabolic Pathways of HHC
The metabolism of HHC shares similarities with that of THC, involving Phase I and Phase II biotransformation reactions.[4][5][6] Phase I reactions primarily involve oxidation, leading to hydroxylated and carboxylated metabolites.[4][5][6] These metabolites are then often conjugated with glucuronic acid in Phase II reactions.[4][7] The primary sites for metabolic transformation include the C11 position and the pentyl side chain.[5][6]
Analytical Methods and Protocols
Several analytical techniques have been developed for the chiral separation of HHC diastereomers and the detection of their metabolites, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC).[1][8][9]
Protocol 1: Chiral Separation of HHC Diastereomers by HPLC
This protocol is based on a reversed-phase HPLC method for the baseline separation of (9R)-HHC and (9S)-HHC.[1]
Experimental Workflow:
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the HHC sample in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
Quantitative Data:
| Compound | Retention Time (min) |
| (9S)-HHC | Elutes earlier |
| (9R)-HHC | Elutes later |
(Note: Specific retention times may vary based on the exact system and conditions.)
Protocol 2: Analysis of HHC and Metabolites in Biological Matrices by LC-MS/MS
This protocol is designed for the quantitative analysis of HHC diastereomers and their metabolites in blood and urine.[11][12][13]
Experimental Workflow:
Methodology:
-
Sample Preparation (Urine):
-
To 1 mL of urine, add internal standards.
-
Perform enzymatic hydrolysis to cleave glucuronide conjugates.[11]
-
Proceed with solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: Agilent Infinity Lab Poroshell 120 PFP (100 x 4.6 mm, 2.7 µm)[12]
-
Mobile Phase:
-
Gradient:
-
Hold at 10% B for 1.0 min.
-
Increase to and hold at 74% B until 9.0 min.
-
Increase to 80% B at 9.01 min.
-
Gradually increase to 84% B until 14.0 min.[12]
-
-
Flow Rate: 0.8 mL/min[12]
-
Column Temperature: 35 °C[12]
-
Injection Volume: 10 µL[12]
-
Mass Spectrometer: Triple Quadrupole with electrospray ionization (ESI)[14]
-
Quantitative Data:
| Analyte | Matrix | Limit of Detection (LOD) | Calibration Range |
| HHC Stereoisomers | Blood, Urine | 1 ng/mL[12][13] | 1 - 50 ng/mL[12][13] |
| Hydroxylated Metabolites | Blood, Urine | 1 ng/mL[12][13] | 1 - 50 ng/mL[12][13] |
| Carboxylated Metabolites | Blood, Urine | 5 ng/mL[12][13] | 5 - 250 ng/mL[12][13] |
Protocol 3: Chiral Separation of HHC Diastereomers by SFC
Supercritical Fluid Chromatography (SFC) offers a rapid and efficient alternative for chiral separations.[9]
Methodology:
-
Sample Preparation:
-
Dissolve the HHC sample in isopropanol.
-
-
SFC Conditions:
Conclusion
The protocols and data presented provide a comprehensive guide for the chiral separation of HHC diastereomers and the analysis of their metabolites. The choice of analytical method will depend on the specific research or testing requirements, including the matrix, required sensitivity, and available instrumentation. Proper identification and quantification of the individual HHC diastereomers and their metabolic products are essential for understanding the full pharmacological and toxicological profile of this emerging cannabinoid.
References
- 1. kcalabs.com [kcalabs.com]
- 2. Hexahydrocannabinol Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of human hexahydrocannabinol metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Comprehensive LC-MS-MS analysis of THC isomers, analogs, homologs, and metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
Protocol for the Quantification of 8(R)-Hydroxy-9(S)-HHC in Plasma
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has emerged on the global market. Understanding its metabolism is crucial for pharmacokinetic studies, clinical toxicology, and forensic analysis. HHC is metabolized in the body into various hydroxylated and carboxylated forms. One of these metabolites is 8-Hydroxy-9-HHC, which exists as multiple diastereomers. This document provides a detailed protocol for the quantification of a specific diastereomer, 8(R)-Hydroxy-9(S)-HHC, in human plasma. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the analysis of cannabinoids and their metabolites in biological matrices.[1][2][3] A commercial analytical reference standard for 8(R)-hydroxy-9(S)-Hexahydrocannabinol is available, which is essential for accurate quantification.[4]
Experimental Protocol
This protocol outlines the necessary steps from sample preparation to data analysis for the quantification of 8(R)-Hydroxy-9(S)-HHC in plasma.
Materials and Reagents
-
Reference Standards:
-
Solvents and Chemicals:
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Formic acid, LC-MS grade
-
Acetic acid, analytical grade
-
n-Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
-
Sample Preparation Supplies:
-
Solid-Phase Extraction (SPE) cartridges (e.g., Chromabond Drug II or similar)[2]
-
Protein precipitation plates or tubes
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Autosampler vials
-
Sample Preparation
A combination of protein precipitation and solid-phase extraction (SPE) is recommended for optimal sample clean-up.[1][2]
-
Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C until analysis.
-
Internal Standard Spiking: To 250 µL of plasma sample, add a known concentration of the internal standard solution.[2]
-
Protein Precipitation: Add 750 µL of cold acetonitrile to the plasma sample.[1][2]
-
Vortex and Centrifuge: Vortex the mixture for 20 seconds and then centrifuge at 4000 x g for 5 minutes.[1][2]
-
Dilution: Transfer the supernatant to a new tube and dilute with 2 mL of 0.1 M aqueous acetic acid solution.[1][2]
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.[1][2]
-
Loading: Apply the diluted supernatant to the conditioned SPE cartridge.[1][2]
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen.
-
Elution: Elute the analytes with 2 mL of an appropriate solvent mixture, such as acetone/acetic acid (99/1, v/v).[2]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-60°C. Reconstitute the residue in a suitable volume (e.g., 50-100 µL) of the initial mobile phase.[2]
LC-MS/MS Analysis
A stereoselective method using a chiral column is necessary to separate the 8(R)-Hydroxy-9(S)-HHC diastereomer from other isomers.[6][7]
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Chromatographic Column: A chiral column, such as a Lux AMP column, is recommended for the separation of HHC metabolites.[6]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Methanol or Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A gradient elution should be optimized to achieve separation of the target analyte from other metabolites.
-
Injection Volume: 1-10 µL.
-
Column Temperature: Typically maintained between 30-50°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for HHC and its metabolites.
-
MRM Transitions: Specific precursor-to-product ion transitions for 8(R)-Hydroxy-9(S)-HHC and the internal standard must be determined by infusing the pure standards into the mass spectrometer. The molecular weight of 8-hydroxy-HHC is 332.5 g/mol .[4] Fragmentation patterns are likely to involve the loss of water.[8][9]
Calibration and Quantification
Prepare a calibration curve using blank plasma spiked with known concentrations of the 8(R)-Hydroxy-9(S)-HHC analytical standard. The concentration range should be selected to cover the expected levels in the study samples. A weighted linear regression (e.g., 1/x or 1/x²) is typically used for calibration.
Data Presentation
The following table summarizes typical quantitative parameters for the analysis of HHC and its metabolites in plasma/blood, based on published methods. The specific values for 8(R)-Hydroxy-9(S)-HHC need to be determined through method validation.
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Analytical Method | Reference |
| (9R)-HHC | 0.25 | Not Specified | GC-MS | [6][10] |
| (9S)-HHC | 0.25 | Not Specified | GC-MS | [6][10] |
| HHC (unspecified) | 1.0 | 0.5 - 25 | LC-MS/MS | [2][11][12] |
| 11-OH-HHC | Not Specified | Not Specified | LC-MS/MS | [5] |
| (9R)-HHC-COOH | 2.0 | Not Specified | LC-MS/MS | [13] |
| (9S)-HHC-COOH | 2.0 | Not Specified | LC-MS/MS | [13] |
| 8(R)-Hydroxy-9(S)-HHC | To be determined | To be determined | LC-MS/MS | - |
Visualization
Experimental Workflow
Caption: Workflow for the quantification of 8(R)-Hydroxy-9(S)-HHC in plasma.
HHC Metabolism Signaling Pathway
Caption: Simplified metabolic pathway of Hexahydrocannabinol (HHC).
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. caymanchem.com [caymanchem.com]
- 5. future4200.com [future4200.com]
- 6. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hothousecucumber.com [hothousecucumber.com]
- 13. lcms.cz [lcms.cz]
Application Notes and Protocols: In Vitro Hepatocyte Model for Studying Hexahydrocannabinol (HHC) Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained popularity as an alternative to tetrahydrocannabinol (THC). Understanding its metabolic fate is crucial for evaluating its pharmacological and toxicological profile. In vitro hepatocyte models serve as a valuable tool for this purpose, providing a controlled environment to study the biotransformation of HHC into its various metabolites. Primary human hepatocytes (PHHs) are considered the gold standard for these studies due to their physiological relevance and expression of a full complement of drug-metabolizing enzymes.[1][2][3] This document provides detailed protocols for utilizing an in vitro hepatocyte model to investigate HHC metabolism, including cell culture, HHC treatment, and metabolite analysis.
Key Metabolic Pathways of HHC
HHC undergoes extensive phase I and phase II metabolism in the liver. The primary metabolic routes include hydroxylation and oxidation, followed by glucuronidation.[4][5][6] Key metabolic transformations involve the formation of hydroxylated metabolites (e.g., 11-OH-HHC, 5'-OH-HHC) and their subsequent oxidation to carboxylic acids (e.g., HHC-COOH).[4][5][7][8] These phase I metabolites are then often conjugated with glucuronic acid for enhanced water solubility and excretion.[4][5][6][9]
Caption: Major metabolic pathways of Hexahydrocannabinol (HHC) in hepatocytes.
Experimental Protocols
This section outlines the detailed protocols for studying HHC metabolism using primary human hepatocytes.
Experimental Workflow
Caption: Experimental workflow for studying HHC metabolism in vitro.
Culture of Primary Human Hepatocytes
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating medium (e.g., Williams' Medium E with supplements)
-
Hepatocyte maintenance medium
-
Collagen-coated culture plates (e.g., 24-well plates)
-
Tissue culture incubator (37°C, 5% CO2, ≥85% humidity)
Protocol:
-
Pre-warm hepatocyte plating medium to 37°C.
-
Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until a small ice crystal remains.
-
Transfer the cell suspension to a conical tube containing pre-warmed plating medium.
-
Centrifuge the cell suspension at a low speed (e.g., 50-100 x g) for 5-10 minutes to pellet the cells.
-
Gently aspirate the supernatant and resuspend the cell pellet in fresh plating medium.
-
Determine cell viability and concentration using a suitable method (e.g., trypan blue exclusion).
-
Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 x 10^6 viable cells/mL).[10]
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
After an initial attachment period (typically 4-6 hours), replace the plating medium with hepatocyte maintenance medium.
-
Allow the cells to acclimate and form a monolayer for 24-48 hours before initiating HHC treatment.
HHC Treatment of Hepatocytes
Materials:
-
HHC stock solution (in a suitable solvent like ethanol or DMSO)
-
Hepatocyte maintenance medium
Protocol:
-
Prepare working solutions of HHC in hepatocyte maintenance medium at the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.1%).
-
Aspirate the maintenance medium from the cultured hepatocytes.
-
Add the HHC-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent but no HHC).
-
Incubate the plates for various time points (e.g., 1, 3, and 5 hours) to monitor the time-dependent metabolism of HHC.[4][5][6][9]
Sample Collection and Preparation
Materials:
-
Acetonitrile (or other suitable organic solvent)
-
Centrifuge
Protocol:
-
At each time point, collect the supernatant (culture medium) from each well and transfer to a clean microcentrifuge tube.
-
To stop the metabolic activity and lyse the cells, add a cold stop solution (e.g., ice-cold acetonitrile) to the remaining cell monolayer.
-
Scrape the cells and combine the cell lysate with the collected supernatant.
-
Vortex the samples to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins and cell debris.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis of HHC and its Metabolites
Instrumentation:
-
Ultra-high performance liquid chromatography (UHPLC) system
-
Quadrupole time-of-flight mass spectrometer (QToF-MS) or a triple quadrupole mass spectrometer (QqQ-MS)
General LC-MS/MS Parameters (example):
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)
-
Ionization Mode: Electrospray ionization (ESI) in positive mode
-
Analysis Mode: For QToF-MS, use full scan for metabolite identification. For QqQ-MS, use multiple reaction monitoring (MRM) for targeted quantification.
Protocol:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Acquire data for HHC and its expected metabolites.
-
Process the data using appropriate software to identify and quantify HHC and its metabolites.
Data Presentation
Quantitative data from HHC metabolism studies should be summarized for clear interpretation and comparison.
Table 1: Major HHC Metabolites Identified in Primary Human Hepatocytes
| Metabolite Class | Specific Metabolites Identified | Method of Detection |
| Phase I | 11-OH-HHC | LC-MS/MS[7] |
| 5'-OH-HHC | LC-MS/MS[4][5] | |
| HHC-COOH | LC-MS/MS[7][8] | |
| Phase II | HHC-Glucuronide | LC-MS/MS[8] |
| OH-HHC-Glucuronide | LC-MS/MS[8] | |
| HHC-COOH-Glucuronide | LC-MS/MS[8] |
Table 2: Example of Time-Dependent HHC Depletion and Metabolite Formation
| Time (hours) | HHC Remaining (%) | 11-OH-HHC (Relative Abundance) | HHC-COOH (Relative Abundance) |
| 0 | 100 | 0 | 0 |
| 1 | 65 | 25 | 10 |
| 3 | 20 | 45 | 35 |
| 5 | <5 | 30 | 65 |
Note: The data in Table 2 is illustrative and will vary based on experimental conditions.
Conclusion
The in vitro hepatocyte model provides a robust and physiologically relevant system for elucidating the metabolic pathways of HHC. By following the detailed protocols outlined in these application notes, researchers can effectively identify and quantify HHC metabolites, contributing to a better understanding of its disposition and potential for drug-drug interactions. The use of primary human hepatocytes is highly recommended to obtain the most accurate and translatable data for human risk assessment. Further investigations can also be performed using other liver-derived cell lines like HepG2, which can be a useful tool for initial screening, although they may have lower metabolic capacity compared to primary hepatocytes.[11][12][13]
References
- 1. mdpi.com [mdpi.com]
- 2. cherrybiotech.com [cherrybiotech.com]
- 3. Exploration of Xenobiotic Metabolism within Cell Lines Used for Tox21 Chemical Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Human metabolism of the semi-synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Human metabolism of the semi‐synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Metabolism of Cannabidiol in Respiratory-Associated Cells and HepG2-Derived Cells and Molecular Docking of Cannabidiol and Its Metabolites with CYP Enzymes and Cannabinoid Receptors. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Extraction (SPE) of HHC Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained significant attention in recent years. As a hydrogenated derivative of tetrahydrocannabinol (THC), HHC exhibits similar psychoactive effects and metabolic pathways. The primary metabolites of HHC include 11-hydroxy-HHC (11-OH-HHC) and 11-nor-9-carboxy-HHC (HHC-COOH). Accurate and efficient purification of these metabolites from biological matrices is crucial for pharmacokinetic studies, toxicological screening, and drug development. Solid-phase extraction (SPE) is a widely used technique for the selective isolation and concentration of analytes from complex samples such as urine and plasma.
This document provides detailed application notes and protocols for the purification of HHC metabolites using SPE. The methodologies are based on established protocols for other cannabinoids, adapted for the specific properties of HHC and its derivatives.
HHC Signaling Pathway
HHC, much like THC, primarily exerts its effects through the cannabinoid receptor 1 (CB1R), a G protein-coupled receptor predominantly expressed in the central nervous system.[1][2][3] Activation of CB1R by HHC initiates a signaling cascade that involves the activation of inhibitory G proteins (Gi/o). This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, modulating various downstream cellular processes.[1] The (9R)-HHC epimer has been shown to have a higher binding affinity for the CB1 receptor compared to the (9S)-HHC epimer.[4]
Experimental Workflow for HHC Metabolite Purification
The following diagram illustrates the general workflow for the solid-phase extraction of HHC metabolites from biological samples, followed by analytical detection.
References
- 1. Hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) driven activation of cannabinoid receptor 1 results in biased intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hexahydrocannabinol Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) for the Analysis of Hexahydrocannabinol (HHC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained significant attention in recent years. As a hydrogenated derivative of tetrahydrocannabinol (THC), HHC exists as a mixture of two diastereomers, (9R)-HHC and (9S)-HHC. The ratio of these diastereomers can influence the psychoactive properties of the final product. Therefore, accurate analytical methods are crucial for the quality control and characterization of HHC products. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the separation and quantification of cannabinoids, offering the necessary selectivity to resolve the HHC diastereomers. This document provides a detailed application note and protocol for the analysis of HHC using HPLC.
Data Presentation
Quantitative data from method validation studies are summarized in the tables below. These tables provide a clear comparison of the performance characteristics of the HPLC method for cannabinoid analysis, which is applicable to HHC.
Table 1: Chromatographic Performance for HHC Diastereomer Separation
| Parameter | 9(S)-HHC | 9(R)-HHC |
| Retention Time (min) | 20.869[1] | 21.933[1] |
| Wavelength (nm) | 228[1] | 228[1] |
Table 2: Method Validation Parameters for Cannabinoid Analysis by HPLC
| Parameter | Value | Reference |
| Linearity (R²) | ≥ 0.999 | [2] |
| Limit of Detection (LOD) | 0.25 ppm (for Δ⁹-THC) | [3][4] |
| Limit of Quantification (LOQ) | 1.55 ppm (for Δ⁹-THC) | [3][4] |
| Accuracy (% Recovery) | 100.38 - 112.90 | [3][4] |
| Precision (% RSD) | 0.23 - 1.93 | [3][4] |
Experimental Protocols
This section details the methodologies for the analysis of HHC in various sample matrices using HPLC-UV.
Sample Preparation
Effective sample preparation is critical to ensure accurate and reproducible HPLC results.[5] The goal is to extract HHC from the sample matrix and remove any interfering substances.[6]
For Oils and Concentrates:
-
Accurately weigh approximately 100 mg of the homogenized sample into a 50 mL volumetric flask.
-
Add methanol to the flask and sonicate for 10 minutes to ensure complete dissolution.
-
Bring the flask to volume with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
For Edibles:
-
Homogenize the edible product.
-
Accurately weigh a representative portion of the homogenized sample (e.g., 1-5 g) into a 50 mL centrifuge tube.
-
Add 20 mL of a suitable solvent (e.g., methanol or a mixture of methanol and chloroform).
-
Vortex or sonicate the sample for 20-30 minutes to extract the cannabinoids.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.
HPLC-UV Method
This method is designed for the separation and quantification of HHC diastereomers.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm) is commonly used.[3][4]
-
Mobile Phase:
-
Gradient Elution: A gradient elution is recommended to achieve optimal separation of the HHC diastereomers and other cannabinoids.
Method Validation
To ensure the reliability of the analytical data, the HPLC method should be validated according to ICH guidelines.[7][8] Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum correlation coefficient (R²) of 0.999 is desirable.[2]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for HHC analysis by HPLC.
Caption: Experimental workflow for HHC analysis by HPLC.
Caption: Logical relationship of HHC diastereomers and HPLC analysis.
References
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HPLC Sample Prep in Four Steps [sartorius.com]
- 6. organomation.com [organomation.com]
- 7. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused produc… [ouci.dntb.gov.ua]
- 9. encorelabs.com [encorelabs.com]
Application of 8(R)-Hydroxy-9(S)-HHC as a Reference Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8(R)-Hydroxy-9(S)-Hexahydrocannabinol (8(R)-OH-9(S)-HHC) is a prominent metabolite of Hexahydrocannabinol (HHC), a semi-synthetic cannabinoid that has gained attention in both recreational and research settings. As the use of HHC becomes more widespread, the accurate identification and quantification of its metabolites are crucial for forensic toxicology, clinical chemistry, and drug metabolism studies. This document provides detailed application notes and protocols for the use of 8(R)-OH-9(S)-HHC as a reference standard in analytical methodologies.
Physicochemical Properties and Stability
The 8(R)-OH-9(S)-HHC reference standard is a well-characterized compound essential for the development and validation of analytical methods. Its properties are summarized below.
| Property | Value |
| Formal Name | [6aR-(6aα,8α,9α,10aβ)]-6a,7,8,9,10,10a-hexahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1,8-diol |
| Molecular Formula | C₂₁H₃₂O₃ |
| Formula Weight | 332.5 g/mol |
| Purity | ≥98% |
| Formulation | Typically supplied as a solution in acetonitrile or methanol, or as a solid. |
| Solubility | Soluble in acetone and methanol. |
| Storage Temperature | -20°C |
| Stability | ≥ 1 year when stored at -20°C. |
Application in Analytical Methods
8(R)-OH-9(S)-HHC is primarily utilized as a reference standard for the qualitative and quantitative analysis of HHC metabolites in biological matrices such as urine, blood, and plasma. Its use is critical for:
-
Method Validation: Establishing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) for analytical methods.
-
Calibration: Creating calibration curves to quantify the concentration of 8(R)-OH-9(S)-HHC in unknown samples.
-
Quality Control: As a component of quality control (QC) samples to ensure the reliability and reproducibility of analytical runs.
Experimental Protocols
Below are detailed protocols for the analysis of 8(R)-OH-9(S)-HHC using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Quantification of 8(R)-OH-9(S)-HHC in Human Urine by LC-MS/MS
This protocol is designed for the quantitative analysis of 8(R)-OH-9(S)-HHC in urine samples, which often requires an initial hydrolysis step to cleave glucuronide conjugates.
1. Materials and Reagents:
-
8(R)-Hydroxy-9(S)-HHC reference standard
-
Internal Standard (IS) (e.g., d₃-THC-COOH or other suitable deuterated analog)
-
Beta-glucuronidase from E. coli
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Human urine (blank)
2. Preparation of Standards and Quality Controls:
-
Stock Solution: Prepare a 1 mg/mL stock solution of 8(R)-OH-9(S)-HHC in methanol.
-
Working Standards: Serially dilute the stock solution with a 50:50 methanol/water mixture to prepare calibration standards at concentrations ranging from 0.5 to 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank urine at low, medium, and high concentrations (e.g., 1.5, 45, and 80 ng/mL).
3. Sample Preparation (Hydrolysis and Extraction):
-
To 0.5 mL of urine sample, calibrator, or QC, add 50 µL of internal standard solution.
-
Add 50 µL of beta-glucuronidase solution and incubate at 37°C for 1-2 hours.
-
Perform protein precipitation by adding 1 mL of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
4. LC-MS/MS Parameters:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Specific precursor-to-product ion transitions for 8(R)-OH-9(S)-HHC and the internal standard should be optimized. A common precursor ion for hydroxylated HHC metabolites is m/z 333.1.
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantify the concentration of 8(R)-OH-9(S)-HHC in the unknown samples using the regression equation from the calibration curve.
LC-MS/MS analysis workflow for 8(R)-OH-9(S)-HHC in urine.
Protocol 2: Qualitative and Quantitative Analysis of 8(R)-OH-9(S)-HHC in Blood/Plasma by GC-MS
This protocol involves derivatization to increase the volatility of the analyte for GC-MS analysis.
1. Materials and Reagents:
-
8(R)-Hydroxy-9(S)-HHC reference standard
-
Internal Standard (IS) (e.g., d₃-THC or other suitable deuterated analog)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Acetonitrile (GC grade)
-
Hexane (GC grade)
-
Ethyl acetate (GC grade)
-
Human blood/plasma (blank)
2. Preparation of Standards and Quality Controls:
-
Prepare stock and working solutions of 8(R)-OH-9(S)-HHC and the internal standard as described in Protocol 1.
-
Prepare calibration standards and QC samples in blank blood or plasma.
3. Sample Preparation (Extraction and Derivatization):
-
To 1 mL of blood/plasma sample, calibrator, or QC, add 100 µL of internal standard solution.
-
Perform a liquid-liquid extraction by adding 3 mL of a hexane:ethyl acetate (9:1 v/v) mixture. Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen.
-
To the dried residue, add 50 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
4. GC-MS Parameters:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS System: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). Specific ions for the derivatized 8(R)-OH-9(S)-HHC should be selected for monitoring.
5. Data Analysis:
-
Similar to the LC-MS/MS protocol, generate a calibration curve and quantify the analyte in unknown samples.
Application Notes and Protocols: Determining Cannabinoid Receptor Activation by 8(R)-Hydroxy-9(S)-HHC and Related Compounds Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (HHC) has recently emerged as a prominent semi-synthetic cannabinoid, available in a variety of consumer products. HHC is typically sold as a mixture of two diastereomers, 9(R)-HHC and 9(S)-HHC, which exhibit different pharmacological profiles.[1] The (9R)-HHC epimer is generally more potent and responsible for the psychoactive effects, displaying activity similar to Δ⁹-THC at the cannabinoid type 1 (CB1) receptor.[2][3][4] In contrast, the (9S)-HHC epimer has a significantly lower binding affinity and functional activity at the CB1 receptor.[1][2][5]
Upon consumption, HHC is metabolized into various hydroxylated forms. One such metabolite is 8(R)-Hydroxy-9(S)-Hexahydrocannabinol. While in vivo studies in rhesus monkeys suggest that hydroxylated HHC metabolites are pharmacologically active, inducing effects such as stupor, ataxia, and hypolocomotion, there is a lack of publicly available in vitro data to quantify their specific activity at cannabinoid receptors.[6]
These application notes provide detailed protocols for three robust cell-based assays to determine the activation of cannabinoid receptors (CB1 and CB2) by compounds such as 8(R)-Hydroxy-9(S)-HHC. The described assays—cAMP modulation, β-arrestin recruitment, and [³⁵S]GTPγS binding—are foundational methods in GPCR pharmacology and are well-suited for characterizing the potency and efficacy of novel cannabinoids. The provided protocols and data tables for parent HHC isomers will enable researchers to evaluate the pharmacological activity of HHC metabolites and contribute to a better understanding of their potential effects.
Cannabinoid Receptor Signaling Pathways
Cannabinoid receptors CB1 and CB2 are G protein-coupled receptors (GPCRs). Upon activation by an agonist, they primarily couple to Gi/o proteins, initiating a cascade of intracellular events.
References
- 1. Human metabolism of the semi‐synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 3. Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Navigating the Labyrinth of HHC Metabolite Synthesis and Purification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning interest in hexahydrocannabinol (HHC), a semi-synthetic cannabinoid, has created a pressing need for a deeper understanding of its metabolic fate within the human body. The synthesis and purification of HHC metabolites are critical for a wide range of research applications, including the development of analytical standards for forensic and clinical toxicology, pharmacological studies to assess their biological activity, and advancing drug development programs. However, researchers often encounter significant hurdles in obtaining these compounds in high purity and sufficient quantities.
This technical support center provides a comprehensive resource to address the common challenges encountered during the synthesis and purification of HHC metabolites. Through a series of frequently asked questions and troubleshooting guides, we aim to equip researchers with the knowledge to navigate the complexities of their experimental workflows.
Frequently Asked Questions (FAQs)
Synthesis of HHC Metabolites
Q1: What are the primary challenges in the chemical synthesis of hydroxylated HHC metabolites (e.g., 11-OH-HHC)?
A1: The primary challenges in synthesizing hydroxylated HHC metabolites include:
-
Regioselectivity: Introducing a hydroxyl group at a specific position on the HHC molecule without affecting other reactive sites is a significant challenge. The saturated cyclohexyl ring of HHC lacks the directing effects of the double bond present in THC, making selective hydroxylation more complex.
-
Stereoselectivity: The creation of new chiral centers during hydroxylation can lead to a mixture of diastereomers, which are often difficult to separate. For instance, hydroxylation at the C8 position can result in two stereoisomers.[1] Achieving a high yield of the desired stereoisomer often requires sophisticated stereoselective synthetic strategies.
-
Lack of Commercial Precursors: The starting materials required for the total synthesis of specific HHC metabolites are often not commercially available, necessitating multi-step syntheses from more common cannabinoids like CBD or THC.[2]
-
Byproduct Formation: The synthesis of HHC itself can produce a mixture of (9R)-HHC and (9S)-HHC epimers.[1][3] Subsequent hydroxylation of this mixture can lead to a complex array of products, complicating the purification process. Additionally, synthetic byproducts such as iso-HHC and abnormal-HHC can be formed.[3][4]
Q2: Are there established protocols for the synthesis of carboxylated HHC metabolites (e.g., 11-nor-9-carboxy-HHC)?
A2: While specific, detailed protocols for the synthesis of 11-nor-9-carboxy-HHC are not abundantly found in peer-reviewed literature, established methods for the synthesis of its THC analogue, 11-nor-9-carboxy-THC (THC-COOH), provide a strong foundation. These syntheses are often multi-step processes.[5][6] A common strategy involves the use of a suitable precursor that can be converted to the carboxylic acid functionality. For instance, a multi-step synthesis of (±)-11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol has been reported with an overall yield of 14%.[5] The synthesis of isotopically labeled standards, such as [¹³C₄]-11-nor-9-carboxy-Δ⁹-THC, has also been described to aid in analytical quantification.[7][8]
Q3: What are the difficulties associated with synthesizing HHC glucuronides (Phase II metabolites)?
A3: The synthesis of HHC glucuronides presents unique challenges:
-
Complexity of Glucuronidation Reactions: Chemical glucuronidation is a complex process that often requires the use of protecting groups to prevent unwanted side reactions on the cannabinoid scaffold. The subsequent deprotection steps can be harsh and may lead to degradation of the target molecule.
-
Enzymatic Synthesis Limitations: While enzymatic synthesis using glucuronyltransferases can offer higher selectivity, it can be difficult to scale up and may require specialized enzymes and cofactors.[9]
-
Purification Complexity: The resulting glucuronide conjugates are highly polar molecules, which can make their purification from aqueous reaction mixtures challenging. Techniques like preparative HPLC are often necessary.
-
Instability: Glucuronides can be susceptible to hydrolysis, especially under acidic or basic conditions, which can complicate their synthesis and storage.
Purification of HHC Metabolites
Q1: What are the major hurdles in purifying HHC metabolites from a reaction mixture?
A1: The purification of HHC metabolites is often more challenging than the synthesis itself. Key hurdles include:
-
Structural Similarity of Isomers: HHC metabolites often exist as a complex mixture of stereoisomers and constitutional isomers with very similar physicochemical properties.[1] This makes their separation by standard chromatographic techniques extremely difficult.
-
Low Abundance of Target Metabolites: In many synthetic routes, the desired metabolite is a minor component in a complex mixture of starting materials, reagents, and byproducts.
-
Co-elution in Chromatography: The similar polarities of different HHC metabolites can lead to co-elution in both normal-phase and reversed-phase chromatography, making it difficult to achieve high purity.
-
Lack of Reference Standards: The absence of commercially available, certified reference standards for many HHC metabolites makes it challenging to identify and quantify the target compounds in purification fractions.[10]
Q2: Which chromatographic techniques are most effective for the preparative purification of HHC metabolites?
A2: Several advanced chromatographic techniques have shown promise for the challenging purification of cannabinoids and their metabolites:
-
Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful and "green" alternative to traditional liquid chromatography for cannabinoid purification.[11][12][13] It utilizes supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster and more efficient separations.[14][15] SFC is particularly well-suited for separating chiral compounds and isomers.[11]
-
Flash Chromatography: This technique is often used as an initial purification step to remove major impurities and enrich the target metabolite before further high-resolution purification.[13]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC, especially with chiral stationary phases, is a valuable tool for isolating specific stereoisomers of HHC metabolites.[13] However, the limited solubility of cannabinoids in the aqueous mobile phases used in reversed-phase HPLC can be a drawback.[13]
Q3: How can I improve the separation of HHC metabolite isomers?
A3: To improve the separation of challenging HHC metabolite isomers, consider the following strategies:
-
Optimize Stationary Phase: Experiment with different chromatography column stationary phases. For SFC, application-specific stationary phases have been developed for cannabinoid isolation.[11] For HPLC, chiral columns are essential for separating enantiomers and diastereomers.
-
Mobile Phase Modification: In SFC, the addition of a small amount of a polar co-solvent (e.g., ethanol) to the supercritical CO₂ can significantly alter the selectivity of the separation.[14]
-
Temperature and Pressure Optimization (for SFC): In SFC, temperature and pressure directly influence the density and solvating power of the supercritical fluid, providing additional parameters to optimize for better separation.[14]
-
Multi-dimensional Chromatography: In some cases, a two-dimensional chromatographic approach, where fractions from one column are further separated on a second column with a different selectivity, may be necessary to achieve the desired purity.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Possible Causes | Troubleshooting Steps |
| Low Yield of Desired Metabolite | - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction conditions (temperature, catalyst, solvent). - Formation of multiple byproducts. | - Monitor reaction progress using TLC or LC-MS to determine optimal reaction time. - Use milder reaction conditions or protecting groups to prevent degradation. - Systematically screen different catalysts, solvents, and temperatures. - Employ more selective reagents to minimize byproduct formation. |
| Formation of a Complex Mixture of Isomers | - Lack of stereocontrol in the reaction. - Isomerization of the starting material or product under the reaction conditions. | - Utilize chiral catalysts or reagents to induce stereoselectivity. - Investigate the use of different starting materials that may favor the formation of the desired isomer. - Adjust reaction conditions (e.g., lower temperature) to minimize isomerization. |
| Difficulty in Removing Reagents/Catalysts | - Reagents or catalyst byproducts have similar solubility to the product. - Catalyst is not fully removed by filtration. | - Employ a different work-up procedure (e.g., liquid-liquid extraction with different solvents, precipitation). - Use a solid-supported catalyst that can be easily filtered off. - Consider a final purification step like flash chromatography to remove residual impurities. |
Purification Troubleshooting
| Issue | Possible Causes | Troubleshooting Steps |
| Poor Resolution of Metabolite Isomers | - Inappropriate chromatographic conditions (column, mobile phase). - Column overloading. | - Screen a variety of columns with different stationary phases (e.g., chiral phases). - Optimize the mobile phase composition and gradient. - Reduce the amount of sample loaded onto the column. - For SFC, adjust backpressure and temperature to fine-tune selectivity. |
| Co-elution with Unknown Impurities | - Impurity has a very similar polarity to the target metabolite. | - Use a different chromatographic mode (e.g., switch from reversed-phase to normal-phase, or to SFC). - Employ a column with a different selectivity. - Use a higher-resolution analytical technique (e.g., UPLC-MS/MS) to identify the impurity and develop a targeted purification strategy. |
| Low Recovery of Purified Metabolite | - Adsorption of the compound onto the stationary phase. - Degradation of the metabolite during purification. - Inefficient fraction collection. | - Add a modifier to the mobile phase to reduce adsorption. - Use milder purification conditions (e.g., lower temperatures). - Optimize the fraction collection parameters based on a high-resolution chromatogram. |
Experimental Workflows and Data
General Synthetic and Purification Workflow for HHC Metabolites
Caption: Generalized workflow for HHC metabolite synthesis and purification.
Quantitative Data for Analogous THC Metabolite Synthesis
Due to the limited availability of specific quantitative data for HHC metabolite synthesis, the following table presents data for the synthesis of analogous THC metabolites, which can serve as a benchmark for researchers.
| Compound | Synthetic Method | Starting Material | Number of Steps | Overall Yield | Reference |
| (±)-11-nor-9-carboxy-Δ⁹-THC | Regioselective synthesis | Apoverbenone and bis-MOM ether of olivetol | 7 | 14% | [5] |
| [¹³C₄]-Δ⁹-THC-COOH | Condensation and subsequent reactions | [¹³C₄]-olivetol | 2 | Not specified | [7] |
Signaling Pathways and Logical Relationships
Currently, the specific signaling pathways directly activated by HHC metabolites are not well-elucidated in scientific literature. Research is primarily focused on their formation and detection. However, it is hypothesized that hydroxylated metabolites, such as 11-OH-HHC, may retain some affinity for cannabinoid receptors (CB1 and CB2), similar to the active metabolite of THC, 11-OH-THC. Further research is required to confirm these interactions and map the downstream signaling cascades.
Logical Relationship in HHC Metabolism
Caption: Simplified metabolic pathway of HHC.
This technical support guide is intended to be a living document and will be updated as more research on the synthesis and purification of HHC metabolites becomes available. Researchers are encouraged to consult the primary literature for the most detailed and up-to-date experimental procedures.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Saturated Cannabinoids: Update on Synthesis Strategies and Biological Studies of These Emerging Cannabinoid Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discover the little-known metabolites of HHC - CBDOO.co.uk [cbdoo.fr]
- 5. researchgate.net [researchgate.net]
- 6. US5292899A - Synthesis of 11-nor-Î-9-tetrahydrocannabinol-9-carboxylic acid glucuronide - Google Patents [patents.google.com]
- 7. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of glucuronides of Cannabinol, cannabidiol, delta9-tetrahydrocannabinol and delta8-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. extractionmagazine.com [extractionmagazine.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Preparative Supercritical Fluid Chromatography for Cannabinoid Refining and Purification - Medical Cannabis extraction technology - Nomad Labs [nomadlabs.eu]
- 15. rootsciences.com [rootsciences.com]
Technical Support Center: Optimizing Chromatographic Resolution of HHC Stereoisomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on separating Hexahydrocannabinol (HHC) stereoisomers. HHC possesses two chiral centers at the C9 and C10a positions, resulting in two diastereomeric pairs: (9R, 10aR)-HHC / (9S, 10aS)-HHC and (9R, 10aS)-HHC / (9S, 10aR)-HHC. The most common HHC products are synthesized via the reduction of Δ⁸-THC or Δ⁹-THC, typically yielding a mixture of the (9R)-HHC and (9S)-HHC diastereomers.[1][2] Accurate separation and quantification of these stereoisomers are critical for understanding their respective pharmacological, toxicological, and therapeutic properties.
Frequently Asked Questions (FAQs)
Q1: What are HHC stereoisomers and why is their separation important? A1: Hexahydrocannabinol (HHC) has two chiral centers, giving rise to multiple stereoisomers (enantiomers and diastereomers). Like many pharmacologically active compounds, these stereoisomers can exhibit different biological activities and potencies. Regulatory bodies often require the quantification of individual stereoisomers for therapeutic products to ensure safety, efficacy, and consistency.[3] Therefore, robust analytical methods capable of resolving these isomers are essential.
Q2: What are the primary chromatographic techniques for separating HHC stereoisomers? A2: The most effective techniques for resolving HHC stereoisomers are chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
-
SFC (often as Ultra-High Performance Supercritical Fluid Chromatography, UPC²) is highly effective for stereoisomer separations, offering high efficiency, faster analysis times, and unique selectivity compared to HPLC.[4][5] It uses supercritical CO₂ as the main mobile phase, which is considered a "green" solvent.[5]
-
Normal-Phase HPLC is also widely used and highly effective. It employs a non-polar mobile phase (like hexane) with a polar modifier (like isopropanol or ethanol) on a chiral stationary phase.[6][7]
Q3: How do I select the appropriate chiral stationary phase (CSP)? A3: Polysaccharide-based CSPs are the industry standard and most effective choice for cannabinoid stereoisomers.[3][8]
-
Column Screening: The first step in method development should be to screen several CSPs with different selectivities.
-
Common Phases: Columns based on amylose and cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate), are highly recommended due to their broad applicability in separating cannabinoid isomers.[7]
-
Orthogonal Selectivity: Using columns with different chemistries (e.g., an amylose-based vs. a cellulose-based column) can provide different elution orders and selectivities, which is advantageous for resolving isomers from complex matrix interferences.
Q4: What is the role of the mobile phase in chiral separations? A4: The mobile phase is a critical factor in achieving chiral resolution. In normal-phase (HPLC) and SFC modes, it typically consists of a primary solvent and a polar organic modifier.
-
Modifier Type: Alcohols like isopropanol (IPA) and ethanol (EtOH) are common modifiers. The choice of alcohol can significantly impact selectivity and peak shape.[6][9] For instance, IPA may provide better peak shape than EtOH in some cases, while in others it can cause excessive retention.[6][10]
-
Modifier Concentration: The percentage of the modifier is a key parameter to optimize. Increasing the modifier concentration generally decreases retention time but may also reduce resolution.[4] A systematic evaluation of modifier percentage is crucial for finding the optimal balance.
-
Additives: Basic or acidic additives (e.g., diethylamine, formic acid) can be used in small amounts to improve peak shape, especially for compounds with acidic or basic functional groups, by minimizing undesirable interactions with the stationary phase.[9]
Troubleshooting Guide
Problem: Poor or no resolution between HHC stereoisomers.
-
Answer:
-
Optimize Mobile Phase Composition: This is the first and most crucial step.
-
Adjust Modifier Percentage: Systematically decrease the percentage of the alcohol co-solvent (e.g., from 15% to 10% to 5% ethanol in SFC).[4] Lowering the modifier strength increases retention and often improves resolution.
-
Change Modifier Type: Switch between different alcohol modifiers (e.g., isopropanol vs. ethanol). They can offer different selectivities.[6][9]
-
-
Screen Different Chiral Columns: If mobile phase optimization is insufficient, the chosen stationary phase may not be suitable. Test CSPs with different chemistries (e.g., if an amylose column fails, try a cellulose-based one).
-
Lower the Temperature: Reducing the column temperature can sometimes enhance separation by increasing the stability of the transient diastereomeric complexes formed between the analytes and the CSP.
-
Reduce Flow Rate: Decreasing the flow rate can improve efficiency and may lead to better resolution, although it will increase the analysis time.
-
Problem: Poor peak shape (tailing or fronting).
-
Answer:
-
Check Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[7][11] Injecting in a solvent much stronger than the mobile phase can cause significant peak distortion.[11]
-
Use Mobile Phase Additives: Peak tailing can be caused by secondary interactions with the stationary phase. For acidic or phenolic compounds like HHC, adding a small amount of an acidic modifier (e.g., 0.1% formic or acetic acid) to the mobile phase can improve peak symmetry.[7][9]
-
Reduce Sample Load: Column overloading is a common cause of peak fronting or tailing. Reduce the injection volume or the sample concentration and reinject.[7]
-
Inspect for Column Voids/Contamination: A void at the column inlet or contamination can lead to distorted peaks.[7][11] Try flushing the column with a strong solvent or reversing it (if permitted by the manufacturer) to wash out contaminants. If a void is suspected, the column may need to be replaced.
-
Problem: Inconsistent retention times.
-
Answer:
-
Ensure System Equilibration: Isocratic methods are ideal for reproducibility. If using a gradient, ensure the column is fully equilibrated back to initial conditions between runs. A lack of equilibration is a primary cause of retention time drift.
-
Verify Mobile Phase Preparation: In normal-phase chromatography, retention is highly sensitive to the concentration of polar components, including trace amounts of water.[12] Prepare mobile phases accurately and consistently. Using a mobile phase pre-mixer or ensuring solvents are well-degassed can help.
-
Check for Leaks and Pump Performance: Fluctuating pressure often indicates a leak in the system or a problem with the pump seals or check valves, which will cause retention times to shift.[13]
-
Maintain Consistent Temperature: Use a column oven to maintain a stable temperature, as fluctuations can affect retention.[7]
-
Problem: Co-elution with other cannabinoids or matrix components.
-
Answer:
-
Utilize Orthogonal Selectivity: The key advantage of having multiple types of CSPs is their different (orthogonal) selectivity. An impurity that co-elutes on an amylose-based column may be fully resolved on a cellulose-based column, or vice-versa, due to different elution orders.
-
Adjust Mobile Phase: Modifying the mobile phase composition (both modifier type and percentage) can alter the selectivity between the HHC stereoisomers and other interfering compounds.
-
Optimize Sample Preparation: Employ a sample preparation technique like Solid-Phase Extraction (SPE) to remove matrix interferences before chromatographic analysis.[12]
-
Experimental Protocols
Protocol 1: Chiral SFC Method Development for HHC Stereoisomers
This protocol outlines a systematic approach for developing a separation method using SFC (or UPC²).
-
Sample Preparation:
-
Prepare a standard containing a mix of the HHC stereoisomers at a concentration of approximately 0.1 mg/mL.
-
Use ethanol as the sample diluent.
-
-
Initial Column Screening:
-
Columns: Screen at least two polysaccharide-based chiral columns with different selectivities (e.g., Amylose tris(3,5-dimethylphenylcarbamate) and Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Supercritical CO₂ (Solvent A) and Ethanol (Co-solvent B).
-
Gradient: A generic gradient from 2% to 20% ethanol over 5-10 minutes.[4]
-
Flow Rate: 2.0 - 3.0 mL/min.
-
Back Pressure: 150 bar (approx. 2175 psi).
-
Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
-
Method Optimization:
-
Select the column that provides the best initial separation (selectivity).
-
Convert the method from gradient to isocratic for improved throughput and reproducibility.
-
Calculate the co-solvent percentage at which the first HHC peak elutes from the screening gradient run.
-
Begin isocratic optimization at a co-solvent percentage approximately 5% lower than the calculated elution percentage.[4]
-
Run several isocratic methods, adjusting the ethanol percentage (e.g., 10%, 12%, 15%) to achieve baseline resolution (Rs > 1.5) in the shortest possible time.
-
Protocol 2: Chiral HPLC Method for HHC Stereoisomers
This protocol provides a starting point for normal-phase HPLC method development.
-
Sample Preparation:
-
Dissolve the HHC sample in the initial mobile phase (e.g., 90:10 n-hexane:isopropanol) to a concentration of ~0.5 mg/mL.[7]
-
-
Instrumentation and Conditions:
-
Method Optimization:
-
Start with an isocratic mobile phase composition of 90:10 (n-hexane:IPA).[7]
-
If resolution is poor, decrease the percentage of IPA (e.g., to 95:5) to increase retention and improve separation.
-
If retention times are too long, gradually increase the IPA content (e.g., to 85:15 or 80:20).[7]
-
If peak shape is poor, consider switching the modifier to ethanol or adding a small amount (0.1%) of an acid like formic acid to the mobile phase.
-
Data Presentation: Method Comparison
Table 1: Example SFC Conditions for Cannabinoid Stereoisomer Separation Data adapted from methodologies for THC isomers, which are structurally analogous to HHC and use identical separation principles.
| Parameter | Condition 1 | Condition 2 |
| System | Supercritical Fluid Chromatography (SFC/UPC²) | Supercritical Fluid Chromatography (SFC/UPC²) |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP | Amylose tris(3,5-dimethylphenylcarbamate) CSP |
| Mobile Phase | CO₂ / Ethanol | CO₂ / Ethanol |
| Composition | Isocratic 90:10 (CO₂:EtOH) | Isocratic 85:15 (CO₂:EtOH) |
| Flow Rate | 2.0 mL/min | 2.0 mL/min |
| Back Pressure | 150 bar | 150 bar |
| Temperature | 40 °C | 40 °C |
| Outcome | Good resolution, slightly longer run time | Baseline resolution, < 3 min run time |
Table 2: Example Normal Phase HPLC Conditions for Cannabinoid Isomer Separation Data adapted from methodologies for various THC and other cannabinoid isomers.[6][7]
| Parameter | Condition 1 | Condition 2 |
| System | High-Performance Liquid Chromatography (HPLC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP | Amylose tris(3,5-dimethylphenylcarbamate) CSP |
| Mobile Phase | n-Hexane / Isopropanol (IPA) | n-Hexane / Ethanol (EtOH) |
| Composition | Isocratic 90:10 (Hexane:IPA) | Isocratic 95:5 (Hexane:EtOH) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Outcome | Baseline resolution of four isomers | Good resolution with symmetrical peaks |
Visual Guides
Caption: Relationship of common HHC diastereomers from THC.
Caption: Workflow for chiral method development.
Caption: Troubleshooting decision tree for poor resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Separation of Cannabichromene, Cannabicyclol, and Their Acidic Analogs on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. cannabissciencetech.com [cannabissciencetech.com]
- 7. benchchem.com [benchchem.com]
- 8. The Separation of Cannabinoids on Sub-2 µm Immobilized Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chiraltech.com [chiraltech.com]
- 11. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 12. lcms.cz [lcms.cz]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Analysis of 8(R)-Hydroxy-9(S)-HHC in Urine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of 8(R)-Hydroxy-9(S)-HHC in human urine, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 8(R)-Hydroxy-9(S)-HHC in urine?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the context of urine analysis, endogenous compounds such as salts, urea, and other metabolites can either suppress or enhance the ionization of 8(R)-Hydroxy-9(S)-HHC in the mass spectrometer's ion source. This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[1] For cannabinoids, which can be "sticky" and prone to adsorption, the complex urinary matrix exacerbates these challenges.[2][3]
Q2: What are the primary sources of matrix effects in urine samples for cannabinoid analysis?
A2: The main sources of matrix effects in urine include:
-
Endogenous Salts: High concentrations of salts can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source, leading to ion suppression.
-
Urea: As a major component of urine, urea can compete with the analyte for ionization.
-
Phospholipids: Although more prevalent in plasma, residual phospholipids can be present and are known to cause significant ion suppression.
-
Other Endogenous Metabolites: A multitude of other small molecules present in urine can co-elute with 8(R)-Hydroxy-9(S)-HHC and interfere with its ionization.[1]
Q3: What are the recommended strategies to minimize matrix effects for 8(R)-Hydroxy-9(S)-HHC analysis?
A3: A multi-faceted approach is recommended:
-
Effective Sample Preparation: Implement robust sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[1]
-
Optimized Chromatographic Separation: Develop a liquid chromatography (LC) method that effectively separates 8(R)-Hydroxy-9(S)-HHC from matrix interferences.[1]
-
Use of Internal Standards: Employ a stable isotope-labeled internal standard (SIL-IS) of 8(R)-Hydroxy-9(S)-HHC to compensate for matrix effects.[1] If a SIL-IS is unavailable, a structural analog can be used, but with careful validation.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank urine matrix that is free of the analyte to mimic the matrix effects seen in unknown samples.[4]
Q4: How can I quantify the extent of matrix effects in my assay?
A4: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is typically done by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the peak response of the analyte in a neat solution at the same concentration.
-
Matrix Factor (MF) = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Matrix components interfering with chromatography. | Optimize the chromatographic gradient, consider a different analytical column, or improve the sample cleanup procedure to remove more interferences. |
| High Variability in Results | Inconsistent matrix effects between samples. | Ensure a consistent and robust sample preparation protocol. The use of a stable isotope-labeled internal standard is highly recommended to normalize for this variability. |
| Ion Suppression or Enhancement | Co-elution of matrix components with 8(R)-Hydroxy-9(S)-HHC. | Improve chromatographic separation to resolve the analyte from interferences. Adjust the mobile phase composition or gradient. Consider a more selective sample preparation technique like SPE with a specific sorbent. |
| Low Analyte Recovery | Suboptimal extraction procedure or analyte adsorption to labware. | Optimize the pH of the sample and extraction solvents. Use low-binding tubes and pipette tips. The addition of a small amount of organic solvent (e.g., acetonitrile) to the urine sample before extraction can help reduce adsorption.[2] |
| Inaccurate Quantification | Matrix effects impacting calibration standards differently than samples. | Prepare calibration standards in a pooled blank urine matrix to match the sample matrix as closely as possible. |
Quantitative Data Summary
While specific quantitative data for matrix effects on 8(R)-Hydroxy-9(S)-HHC in urine is limited in publicly available literature, data from related compounds highlight the importance of addressing this issue.
| Analyte | Matrix | Matrix Effect Observation | Reference |
| 8-OH-9R-HHC | Blood | Exceeded 25% | [5][6] |
| 9R-HHC-COOH | Blood | <25% | [5][6] |
| 9S-HHC-COOH | Blood | <25% | [5][6] |
| 11-OH-9R-HHC | Blood | <25% | [5][6] |
| HHC-OH Metabolites | Urine | Below 10% | [7] |
| Synthetic Cannabinoid Metabolites | Urine | 81% to 185% | [8] |
| Various Cannabinoids | Urine | -10% to 32.5% | [9] |
Note: The data presented are from different studies with varying experimental conditions and may not be directly comparable. However, they collectively indicate that matrix effects are a significant and variable factor in cannabinoid analysis.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.
a. Pre-treatment:
-
To 1 mL of urine, add 50 µL of a stable isotope-labeled internal standard solution of 8(R)-Hydroxy-9(S)-HHC (if available).
-
Add 100 µL of β-glucuronidase solution to hydrolyze glucuronide conjugates.
-
Incubate the mixture at 50-60°C for 1-2 hours.
-
Allow the sample to cool to room temperature.
-
Add 500 µL of 100 mM phosphate buffer (pH 6.0) and vortex.
-
Centrifuge the sample at 3000 rpm for 5 minutes to pellet any precipitates.
b. Solid-Phase Extraction:
-
Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute the 8(R)-Hydroxy-9(S)-HHC and other cannabinoids with 1-2 mL of a suitable organic solvent or solvent mixture (e.g., methanol, acetonitrile, or a mixture thereof).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Parameters:
-
Column: A C18 or similar reversed-phase column with a particle size of less than 2 µm is recommended for good separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B is typically used to separate cannabinoids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
b. Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 8(R)-Hydroxy-9(S)-HHC and its internal standard must be determined by direct infusion of analytical standards.
-
Collision Energy and other source parameters: These should be optimized for the specific instrument and analyte to achieve maximum sensitivity.
Visualizations
Caption: Experimental workflow for the analysis of 8(R)-Hydroxy-9(S)-HHC in urine.
Caption: Troubleshooting logic for addressing matrix effects in bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. unitedchem.com [unitedchem.com]
- 3. agilent.com [agilent.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of eleven cannabinoids and metabolites in human urine by liquid chromatography tandem mass spectrometry using WAX-S tips - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Co-elution of Cannabinoid Isomers in LC-MS/MS
Welcome to the technical support center for the analysis of cannabinoid isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the co-elution of cannabinoid isomers in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: My Δ8-THC and Δ9-THC isomers are co-eluting. What are the initial steps to improve their separation?
A1: Co-elution of Δ8-THC and Δ9-THC is a common challenge due to their structural similarity.[1][2][3][4][5] Here are the initial troubleshooting steps:
-
Optimize the Mobile Phase: Modifying the organic modifier composition can significantly impact selectivity. A ternary mobile phase system (e.g., water, methanol, acetonitrile) can provide unique selectivity for THC isomers. Experiment with different ratios of acetonitrile and methanol. For instance, using 100% methanol as the organic modifier has been shown to improve resolution compared to 100% acetonitrile.
-
Adjust the Gradient: A shallower gradient can increase the separation between closely eluting peaks. If you are using a gradient, try decreasing the rate of organic solvent increase.
-
Column Chemistry: Consider using a column with a different stationary phase chemistry. Phenyl-Hexyl or biphenyl phases can offer different selectivity compared to standard C18 columns due to pi-pi interactions. A fluorophenyl stationary phase has also been successfully used to resolve these isomers.[2]
-
Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting compounds.
Q2: I am still facing co-elution issues with THC isomers even after optimizing my mobile phase. What other chromatographic techniques can I explore?
A2: If standard reversed-phase LC is insufficient, consider these alternative approaches:
-
Chiral Chromatography: Many cannabinoids, including some THC isomers, are chiral.[6][7] Chiral stationary phases (CSPs), particularly polysaccharide-based ones, can be highly effective for separating both enantiomers and structural isomers.[6][7][8][9] These columns can be used in both normal-phase and reversed-phase modes.[8][9]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of both chiral and achiral compounds and has been successfully applied to cannabinoid analysis.[10][11][12][13] It often provides faster separations and uses less organic solvent compared to HPLC.[11][12][13] Achiral SFC with small particle size columns can also be effective for separating closely related structural isomers.[10]
-
Tandem Mass Spectrometry (MS/MS): Even with co-elution, MS/MS can differentiate and quantify isomers if they produce unique fragment ions.[14] By using Multiple Reaction Monitoring (MRM), you can select specific precursor-to-product ion transitions for each isomer, allowing for selective detection.[14]
Q3: Can you provide a starting point for a reversed-phase LC-MS/MS method for separating multiple THC isomers?
A3: Yes, a method has been developed to separate Δ6a/10a-THC, Δ8-THC, Δ9-THC, and Δ10-THC.[15][16] While specific instrument parameters will need optimization, the following provides a solid starting point.
Experimental Protocols
Protocol 1: Reversed-Phase UHPLC-MS/MS for the Separation of Four THC Isomers
This protocol is adapted from a method developed for the separation of Δ6a/10a-THC, Δ8-THC, Δ9-THC, and Δ10-THC.[15][16]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 5 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile mixture |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 1 - 5 µL |
| Column Temperature | 40 °C |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 70 |
| 2.0 | 80 |
| 5.0 | 85 |
| 7.0 | 95 |
| 8.0 | 95 |
| 8.1 | 70 |
| 10.0 | 70 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Optimize MRM transitions for each THC isomer using authentic standards.
Troubleshooting Guides
Guide 1: Poor Peak Shape for Acidic Cannabinoids (e.g., THCA)
Problem: Tailing or broad peaks for acidic cannabinoids like THCA-A.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Column Hardware | Use a column with a biocompatible hardware or a column specifically designed for cannabinoid analysis. |
| Mobile Phase pH | The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve the peak shape of acidic analytes by keeping them in their protonated form.[2][3][4] |
| Chelation with Metal Ions | If metal contamination is suspected in the sample or LC system, adding a chelating agent like EDTA to the sample or mobile phase might help. |
Guide 2: Inconsistent Retention Times
Problem: Retention times are shifting between injections.
Possible Causes & Solutions:
| Cause | Solution |
| Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be necessary. |
| Mobile Phase Preparation | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition can lead to retention time shifts. |
| Pump Performance | Check the pump for leaks and ensure it is delivering a consistent flow rate. A fluctuating pressure can indicate a problem with the pump seals or check valves. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature. Even small changes in ambient temperature can affect retention times.[2][3][4] |
Visualizations
Logical Workflow for Method Development
Caption: A logical workflow for overcoming cannabinoid isomer co-elution.
Troubleshooting Decision Tree for Co-elution
Caption: A decision tree for troubleshooting co-elution of cannabinoid isomers.
References
- 1. Validation of a novel LC-MS-MS method for the separation and differentiation of Δ8- and Δ9-tetrahydrocannabinol isomers and their major metabolites in antemortem whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Separation of Cannabichromene, Cannabicyclol, and Their Acidic Analogs on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring retention of natural cannabinoids in chiral liquid chromatography - American Chemical Society [acs.digitellinc.com]
- 8. mdpi.com [mdpi.com]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chiraltech.com [chiraltech.com]
- 12. SFC, separation and seals: the quest for more efficient cannabis testing | Bal Seal Engineering [balseal.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. How to overcome co-elution challenges in cannabinoid chromatography using tandem mass spectrometry? - J. Jeffrey and Ann Marie Fox Graduate School at Penn State [gradschool.psu.edu]
- 15. Solutions for THC Quantitation: Separation of 4 Tetrahydrocannabinol Isomers: Δ6a/10a, Δ8, Δ9, and Δ10 using LC-MS [labroots.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Hexahydrocannabinol (HHC) Metabolite Analysis
Welcome to the technical support center for the analysis of Hexahydrocannabinol (HHC) and its metabolites in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary HHC metabolites to target in biological samples?
A1: The primary metabolites of HHC targeted for analysis depend on the biological matrix. In urine, the main metabolites are hydroxylated forms of HHC (e.g., 11-OH-HHC) and their glucuronide conjugates.[1][2][3] Carboxylated metabolites like 11-nor-9-carboxy-HHC (HHC-COOH) are also present, but often at lower concentrations than the hydroxylated metabolites.[4][5] In blood or plasma, HHC-COOH is considered a major metabolite and a suitable biomarker for HHC consumption.[2][6][7] HHC itself is more likely to be detected in plasma than in urine.[1][8]
Q2: Why is enzymatic hydrolysis necessary for urine sample analysis?
A2: HHC and its Phase I metabolites undergo extensive glucuronidation in the body, a process that makes them more water-soluble for excretion in urine.[1][2] These glucuronide conjugates are often not directly detectable by standard analytical methods or may exhibit poor chromatographic behavior. Enzymatic hydrolysis, typically using β-glucuronidase, cleaves the glucuronic acid moiety, releasing the free (unconjugated) metabolites for easier extraction and analysis.[9][10][11] Studies have shown that hydrolysis significantly improves the recovery and detection of HHC metabolites.[10]
Q3: What are the most common analytical techniques for HHC metabolite analysis?
A3: The most prevalent and sensitive methods for the quantification of HHC metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[9][12] LC-MS/MS is often preferred as it can directly analyze the metabolites after extraction and hydrolysis, while GC-MS typically requires an additional derivatization step to make the analytes volatile.[13][14]
Q4: How stable are HHC metabolites in stored biological samples?
A4: The stability of cannabinoids and their metabolites in biological matrices is a critical factor for accurate quantification. It is recommended to store samples frozen (e.g., at -20°C) to minimize degradation.[15][16] Studies on other cannabinoids suggest that while analytes are generally stable for up to 2-3 months at 4°C, freezing is the most effective way to ensure long-term stability.[17][18] Adsorptive loss onto container surfaces can also be a problem, and using glass or silanized containers can help mitigate this.[18]
Troubleshooting Guide
Issue 1: Low Recovery of HHC Metabolites
| Potential Cause | Troubleshooting Step |
| Incomplete Enzymatic Hydrolysis | Optimize hydrolysis conditions (enzyme concentration, incubation time, temperature, and pH). Different glucuronides may require different conditions for efficient cleavage.[10][11][19] For instance, HHC-OH-glucuronide may require longer incubation times and higher temperatures than HHC-COOH-glucuronide.[10] |
| Inefficient Extraction | For Solid-Phase Extraction (SPE), ensure the correct sorbent type is used and that the column is properly conditioned and equilibrated. For Liquid-Liquid Extraction (LLE), experiment with different organic solvents and pH adjustments to optimize partitioning of the analytes.[20][21] Adding a percentage of organic solvent like acetonitrile to the sample before SPE can help prevent analytes from adhering to labware.[20][22] |
| Analyte Adsorption | Cannabinoids are lipophilic and can adsorb to plastic surfaces. Use silanized glassware or low-adsorption polypropylene tubes and pipette tips to minimize loss.[18] |
| Matrix Effects | The components of the biological matrix can interfere with the ionization of the target analytes in the mass spectrometer, leading to signal suppression or enhancement. To mitigate this, improve sample cleanup, use a different extraction method, or employ matrix-matched calibrators and internal standards.[6][7] |
Issue 2: Poor Chromatographic Peak Shape or Resolution
| Potential Cause | Troubleshooting Step |
| Suboptimal Mobile Phase | Adjust the mobile phase composition (e.g., organic solvent ratio, pH, and additives like formic acid or ammonium formate) to improve peak shape and resolution.[23] |
| Inappropriate Column Chemistry | Select a column with a suitable stationary phase (e.g., C18, biphenyl) for cannabinoid analysis. Ensure the column is not degraded and is properly equilibrated before injection.[8] |
| Co-elution of Isomers | HHC has stereoisomers (9R-HHC and 9S-HHC) and their metabolites may also be isomeric. Chiral chromatography may be necessary for their separation.[12] If not using a chiral column, adjust the gradient elution profile to improve separation of co-eluting species. |
| Carryover | Thoroughly wash the injection port and column between runs to prevent carryover from previous samples, which can affect peak shape and quantification. |
Issue 3: Inconsistent Results with GC-MS Analysis
| Potential Cause | Troubleshooting Step | | :--- | Troubleshooting Step | | Incomplete Derivatization | Ensure the derivatizing agent (e.g., MSTFA) is fresh and the reaction conditions (temperature and time) are optimized for complete derivatization of all target metabolites.[13][14][24] Moisture can interfere with the reaction, so ensure samples are dry before adding the reagent.[24] | | Thermal Degradation | Acidic cannabinoids can decarboxylate in the hot GC inlet. Derivatization helps to prevent this.[14] Optimize the inlet temperature to minimize thermal degradation of the derivatized analytes. | | Injector Port Contamination | The injector port can become contaminated with non-volatile matrix components, leading to poor peak shape and reproducibility. Regularly clean or replace the injector liner. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of HHC Metabolites in Urine
This protocol provides a general workflow for the analysis of HHC metabolites in urine samples.
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
To 1 mL of urine, add an internal standard solution.
-
-
Enzymatic Hydrolysis:
-
Extraction (Solid-Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or polymeric sorbent).
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with a series of solvents (e.g., water, methanol/water mixtures) to remove interferences.[1][22]
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analytes with an appropriate organic solvent or solvent mixture (e.g., acetone, hexane/ethyl acetate).[1][26]
-
-
Sample Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a suitable analytical column (e.g., C18 or PFP) for chromatographic separation.[23]
-
Employ a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile with additives like formic acid.[8][23]
-
Detect the analytes using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Data Presentation: Quantitative Method Parameters
The following table summarizes typical quantitative parameters from published LC-MS/MS methods for HHC metabolite analysis.
| Analyte | Matrix | LLOQ (ng/mL) | Recovery (%) | Reference |
| 9R-HHC | Blood | 0.2 | >74 | [6][7] |
| 9S-HHC | Blood | 0.2 | >74 | [6][7] |
| 11-OH-9R-HHC | Blood | 0.2 | >74 | [6][7] |
| 9R-HHC-COOH | Blood | 2.0 | >74 | [6][7] |
| 9S-HHC-COOH | Blood | 2.0 | >74 | [6][7] |
| HHCs | Urine, Oral Fluid, Blood | 0.25 - 1 | Not Specified | [12] |
LLOQ: Lower Limit of Quantification
Visualizations
Experimental Workflow for HHC Metabolite Analysis in Urine
References
- 1. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of human hexahydrocannabinol metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. faa.gov [faa.gov]
- 12. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. cannabissciencetech.com [cannabissciencetech.com]
- 15. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples | springermedizin.de [springermedizin.de]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. unitedchem.com [unitedchem.com]
- 21. aquila.usm.edu [aquila.usm.edu]
- 22. stacks.cdc.gov [stacks.cdc.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. agilent.com [agilent.com]
Technical Support Center: 8(R)-Hydroxy-9(S)-Hexahydrocannabinol Analytical Standards
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 8(R)-Hydroxy-9(S)-Hexahydrocannabinol (8(R)-OH-9(S)-HHC) analytical standards. This information is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound analytical standards?
A1: The recommended storage temperature for this compound analytical standards is -20°C. When stored properly at this temperature, the standard in its crystalline solid form is stable for at least two years.
Q2: My 8(R)-OH-9(S)-HHC standard is supplied in a solvent. How should I store it?
A2: If the standard is supplied as a solution, for instance in acetonitrile, it should also be stored at -20°C in a tightly sealed container to prevent solvent evaporation and degradation.
Q3: What are the primary factors that can cause the degradation of cannabinoid standards?
A3: Cannabinoids, in general, are susceptible to degradation from exposure to heat, light (especially UV), oxygen, and strong acidic or basic conditions.[1][2] These factors can lead to isomerization, oxidation, or other chemical transformations, affecting the purity and concentration of the standard.
Q4: Can I handle the 8(R)-OH-9(S)-HHC standard at room temperature?
A4: While short periods at room temperature for weighing and solution preparation are generally acceptable, prolonged exposure should be avoided. It is best practice to allow the container to equilibrate to room temperature before opening to prevent condensation, and to minimize the time the standard is not at its recommended storage temperature.
Q5: What are the potential degradation products of cannabinoids?
A5: Common degradation pathways for cannabinoids include oxidation and isomerization. For example, Tetrahydrocannabinol (THC) is known to oxidize to Cannabinol (CBN).[1][3][4] Under acidic conditions, Cannabidiol (CBD) can isomerize to THC.[5] While specific degradation products for 8(R)-OH-9(S)-HHC are not extensively documented, similar oxidative and isomeric transformations could be anticipated.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in chromatogram | Degradation of the analytical standard. | 1. Verify the age and storage conditions of the standard. 2. Prepare a fresh stock solution from a new or properly stored standard. 3. Protect solutions from light and heat. Use amber vials and store in a cool, dark place when not in use. 4. Consider performing a forced degradation study (see experimental protocols) to identify potential degradation products. |
| Decreased peak area/concentration over time | Adsorption of the analyte to container surfaces. Degradation of the standard. Solvent evaporation from the stock solution. | 1. Use silanized glass vials or polypropylene tubes to minimize adsorption.[6] 2. Ensure the storage temperature is consistently maintained at -20°C. 3. Tightly cap all solutions and use vials with secure closures. Consider using parafilm for extra security. 4. Prepare fresh dilutions from a concentrated stock solution for each analytical run. |
| Poor peak shape or resolution | Contamination of the analytical system. Interaction of the analyte with the column. Degradation of the analyte on-column. | 1. Flush the HPLC/GC system and column thoroughly. 2. Use a guard column to protect the analytical column. 3. Ensure the mobile phase pH is compatible with the analyte's stability. For cannabinoids, neutral to slightly acidic conditions are generally preferred. |
| Inconsistent results between experiments | Inconsistent handling of the analytical standard. Variability in environmental conditions. | 1. Standardize the procedure for preparing and handling solutions. 2. Control the temperature and light exposure during sample preparation and analysis. 3. Always run a system suitability test before sample analysis to ensure consistent instrument performance. |
Stability Data Summary
The quantitative data on the stability of this compound is limited. The primary information comes from manufacturers of analytical standards.
| Compound | Formulation | Storage Temperature | Reported Stability | Source |
| This compound | Crystalline Solid | -20°C | ≥ 2 years | [1] |
| 8(S)-Hydroxy-9(R)-Hexahydrocannabinol | Solution in Acetonitrile | -20°C | ≥ 1 year | [5] |
| 8(R)-Hydroxy-9(R)-Hexahydrocannabinol | Solid | -20°C | ≥ 5 years | [7] |
| 10(S)-Hydroxy-9(R)-Hexahydrocannabinol | Solution in Acetonitrile | -20°C | ≥ 3 years | [3] |
| 11-Hydroxy-9(R)-Hexahydrocannabinol | Neat Solid | Room Temperature | ≥ 5 years | [8] |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.
-
Preparation of Stock Solution : Prepare a stock solution of 8(R)-OH-9(S)-HHC in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions :
-
Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis : Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature for a defined period. Neutralize the solution before analysis.
-
Oxidation : Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide). Keep at room temperature for a defined period.
-
Thermal Degradation : Store the stock solution at an elevated temperature (e.g., 60°C or higher) in the dark for a defined period.
-
Photodegradation : Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period. A control sample should be kept in the dark.
-
-
Sample Analysis : Analyze the stressed samples at different time points using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Data Evaluation : Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products and calculate the percentage of degradation of the parent compound.
Visualizations
Caption: General workflow for stability testing of analytical standards.
Caption: Hypothetical degradation pathways for 8(R)-OH-9(S)-HHC.
References
- 1. broughton-group.com [broughton-group.com]
- 2. broughton-group.com [broughton-group.com]
- 3. caymanchem.com [caymanchem.com]
- 4. lunatechequipment.com [lunatechequipment.com]
- 5. 4940960.fs1.hubspotusercontent-na1.net [4940960.fs1.hubspotusercontent-na1.net]
- 6. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human metabolism of the semi‐synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
Addressing interference in mass spectrometric detection of cannabinoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common interference issues during the mass spectrometric detection of cannabinoids.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of interference in the mass spectrometric analysis of cannabinoids?
A1: The most common types of interference encountered in cannabinoid analysis are:
-
Isobaric and Isomeric Interference: Compounds with the same nominal mass-to-charge ratio (isobaric) or the same chemical formula but different structures (isomeric) can co-elute and interfere with the target analyte. This is a significant challenge with THC isomers like Δ⁹-THC, Δ⁸-THC, and Δ¹⁰-THC, as well as their metabolites.[1][2][3][4][5][6]
-
Matrix Effects: Components of the sample matrix (e.g., proteins, phospholipids, salts in biological fluids, or complex mixtures in cannabis products) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[7][8]
-
Contamination: Background noise and interfering peaks can arise from contaminated solvents, reagents, sample collection tubes, or buildup within the LC-MS system itself.[9] This can include plasticizers, detergents, and previously analyzed compounds.
-
Metabolite Interference: Drug metabolites can sometimes be converted back to the parent drug in the ion source or have similar fragmentation patterns, causing interference.[10] Glucuronidated metabolites are a common example in urine analysis.[11][12]
Q2: How can I differentiate between Δ⁸-THC, Δ⁹-THC, and other isomers?
A2: Differentiating THC isomers is challenging due to their similar structures and mass spectra.[2][5] The most effective strategy is a combination of optimized chromatographic separation and mass spectrometric detection:
-
Chromatography: Utilize high-efficiency liquid chromatography (LC) columns, such as those with solid-core particles, to achieve baseline separation of the isomers.[1][4] Methodical optimization of the mobile phase gradient, column temperature, and flow rate is crucial.
-
Mass Spectrometry: While isomers have the same precursor ion, their product ion ratios from tandem mass spectrometry (MS/MS) may differ slightly. Monitoring multiple, unique multiple reaction monitoring (MRM) transitions for each isomer can aid in their differentiation and confirmation.[1][13]
Q3: What are matrix effects, and how do I minimize them?
A3: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[7] Strategies to minimize matrix effects include:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are used to remove interfering matrix components before analysis.[7][14]
-
Chromatographic Separation: Optimizing the LC method to separate the analyte of interest from matrix components.[7]
-
Use of Internal Standards: Stable isotope-labeled internal standards (SIL-IS) are highly recommended as they co-elute with the analyte and experience similar matrix effects, providing accurate correction.[7]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[7][15][16]
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is similar to the samples being analyzed.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
| Potential Cause | Troubleshooting Steps |
| Matrix Interference | - Optimize the chromatographic gradient to better separate the analyte from matrix components.- Improve the sample cleanup procedure (e.g., use a more selective SPE sorbent).- Consider using a different analytical column with a different stationary phase chemistry.[7] |
| Column Overload | - Dilute the sample extract before injection.- Use a column with a higher loading capacity. |
| Secondary Interactions | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Add a small amount of a competing agent to the mobile phase. |
| Column Degradation | - Replace the analytical column.- Use a guard column to protect the analytical column. |
Issue 2: High Background Noise or Poor Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents/Reagents | - Use high-purity, LC-MS grade solvents and additives.[9]- Prepare fresh mobile phases daily.- Filter all mobile phases. |
| System Contamination | - Isolate the source of contamination by diverting the LC flow from the MS and infusing a clean solvent directly.[9]- If the noise persists, the MS source or ion optics may need cleaning.[9]- If the noise disappears, the contamination is in the LC system (e.g., tubing, autosampler, column).[9] |
| Matrix Effects (Ion Suppression) | - Improve sample preparation to remove interfering matrix components.[7][8]- Optimize chromatography to separate the analyte from the suppression zone.[7] |
Issue 3: Inaccurate Quantification and Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Matrix Effects (Ion Suppression/Enhancement) | - Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects.[7]- Prepare matrix-matched calibration curves.[7]- Evaluate and optimize the sample preparation method for better cleanup.[17] |
| Isobaric/Isomeric Interference | - Improve chromatographic separation to resolve interfering compounds.[1][4]- Select more specific MRM transitions for the analyte and potential interferences.[13] |
| Sample Preparation Variability | - Ensure consistent and precise execution of the sample preparation protocol.- Use automated sample preparation systems if available. |
| Instrument Instability | - Perform regular instrument maintenance, tuning, and calibration.[18]- Monitor system suitability by injecting a standard at the beginning, middle, and end of each analytical run. |
Quantitative Data Summary
Table 1: Common THC Isomers and Metabolites with their Nominal Mass-to-Charge Ratios (m/z)
| Compound | Chemical Formula | Precursor Ion (m/z) [M+H]⁺ | Notes |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | C₂₁H₃₀O₂ | 315.2 | Psychoactive component.[6] |
| Δ⁸-Tetrahydrocannabinol (Δ⁸-THC) | C₂₁H₃₀O₂ | 315.2 | Isomer of Δ⁹-THC, often co-elutes.[1][6] |
| Cannabidiol (CBD) | C₂₁H₃₀O₂ | 315.2 | Isobaric with THC, requires chromatographic separation.[6] |
| Cannabinol (CBN) | C₂₁H₂₆O₂ | 311.2 | Degradation product of THC. |
| 11-hydroxy-Δ⁹-THC (11-OH-THC) | C₂₁H₃₀O₃ | 331.2 | Active metabolite of Δ⁹-THC.[11] |
| 11-nor-9-carboxy-Δ⁹-THC (THC-COOH) | C₂₁H₂₈O₄ | 345.2 | Inactive metabolite, a primary marker for cannabis use.[11] |
| THC-COOH-Glucuronide | C₂₇H₃₆O₁₀ | 521.2 | Major urinary metabolite.[11] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Cannabinoids from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard solution.
-
Add 1 mL of acetonitrile to precipitate proteins.[8]
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the cannabinoids with 1 mL of a mixture of acetonitrile and methanol (e.g., 90:10 v/v).[8]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Protocol 2: Enzymatic Hydrolysis for Glucuronidated Cannabinoids in Urine
This protocol is for the deconjugation of glucuronidated metabolites prior to extraction.
-
Sample Preparation:
-
To 500 µL of urine, add an appropriate amount of a stable isotope-labeled internal standard for the glucuronidated metabolite.
-
Add 500 µL of a buffer solution (e.g., pH 6.8 phosphate buffer).
-
-
Enzymatic Hydrolysis:
-
Add a sufficient amount of β-glucuronidase enzyme.
-
Incubate the mixture at an optimized temperature (e.g., 37°C) for a specified time (e.g., 1.5 hours) to allow for complete hydrolysis.[12]
-
-
Stopping the Reaction:
-
Stop the reaction by adding a small volume of a strong acid or by proceeding directly to a protein precipitation or extraction step.
-
-
Extraction:
-
Proceed with a suitable extraction method such as SPE (Protocol 1) or LLE.
-
Visualizations
Caption: A logical workflow for troubleshooting common interference issues.
Caption: A step-by-step workflow for Solid-Phase Extraction (SPE).
References
- 1. waters.com [waters.com]
- 2. Analysis of Cannabinoids in Biological Specimens: An Update [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Confirmation of cannabinoids in forensic toxicology casework by isomer-selective UPLC-MS-MS analysis in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. benchchem.com [benchchem.com]
- 10. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of eleven cannabinoids and metabolites in human urine by liquid chromatography tandem mass spectrometry using WAX-S tips - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. How to overcome co-elution challenges in cannabinoid chromatography using tandem mass spectrometry? - J. Jeffrey and Ann Marie Fox Graduate School at Penn State [gradschool.psu.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. The Role of Mass Spectrometry in the Cannabis Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. gmi-inc.com [gmi-inc.com]
Minimizing ion suppression in ESI-MS for cannabinoid quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the ESI-MS quantification of cannabinoids.
Troubleshooting Guide
Here are some common issues encountered during cannabinoid analysis by ESI-MS, along with their potential causes and solutions.
Issue 1: My cannabinoid peak areas are low and inconsistent, especially in complex matrices like plasma or oral fluid.
-
Possible Cause: Significant ion suppression is likely occurring due to co-eluting matrix components. In biological samples, phospholipids are a common cause of ion suppression in ESI.[1][2] Nonvolatile materials in the sample can also interfere with droplet formation and evaporation in the ESI source.[3][4]
-
Solutions:
-
Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components.[5][6] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids than a simple protein precipitation.[6] For example, an Oasis Prime HLB C18 SPE plate can be used to effectively clean up plasma samples before analysis.[5]
-
Optimize Chromatography: Increase the chromatographic resolution to separate the cannabinoids from the interfering compounds.[7] This can be achieved by using a longer column or a different stationary phase.[7] Two-dimensional LC (2D-LC) can also be a powerful tool to reduce ion suppression by introducing a second dimension of separation for the analytes of interest.[7]
-
Sample Dilution: If the cannabinoid concentration is high enough, diluting the sample can reduce the concentration of matrix components and thereby lessen ion suppression.[3][8]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for ion suppression.[9][10] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will be affected by ion suppression to the same degree, allowing for accurate quantification based on the analyte-to-IS ratio.[9][10] For example, Δ9-THC-d3, CBD-d3, and CBN-d3 are commonly used as internal standards for their respective analytes.[11]
-
Issue 2: I'm seeing a gradual decrease in signal intensity over a sequence of injections.
-
Possible Cause: This could be due to the accumulation of non-volatile matrix components in the ion source, leading to a progressive decrease in ionization efficiency.[3] Phospholipids, in particular, can build up on the column and in the MS source.[12]
-
Solutions:
-
Implement a Column Wash: Introduce a strong solvent wash step at the end of each chromatographic run to elute strongly retained matrix components from the column.[12]
-
Optimize ESI Source Parameters: Regularly clean the ion source components as per the manufacturer's guidelines.[13] Re-optimizing source parameters like capillary voltage, nebulizer gas pressure, and gas temperatures can also help maintain sensitivity.[14][15]
-
Divert Flow: Use a divert valve to direct the flow from the column to waste during the elution of highly concentrated, interfering matrix components, preventing them from entering the mass spectrometer.
-
Issue 3: My results are not reproducible between different batches of samples.
-
Possible Cause: Variability in the matrix composition between different sample lots can lead to inconsistent levels of ion suppression.[10]
-
Solutions:
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in a blank matrix that is representative of your samples.[5] This helps to normalize the matrix effects between your standards and unknown samples.
-
Robust Sample Preparation: A consistent and effective sample preparation method is crucial for minimizing variability in matrix effects.[10]
-
Stable Isotope-Labeled Internal Standards: As mentioned before, SIL-IS are highly effective at correcting for sample-to-sample variations in ion suppression.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for cannabinoid quantification?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target cannabinoids is reduced by the presence of co-eluting compounds from the sample matrix.[3][5] This leads to a lower signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the quantification.[3][10] In ESI, co-eluting species can compete with the analytes for charge or for access to the droplet surface, or they can alter the physical properties of the droplets, such as surface tension and viscosity, hindering the formation of gas-phase ions.[16]
Q2: What are the most common sources of ion suppression in cannabinoid analysis?
A2: In biological matrices like plasma and blood, the most common sources of ion suppression are phospholipids.[1][12] Other sources include salts, proteins, and endogenous metabolites.[4][5] In the analysis of cannabis products, complex matrices can also introduce a variety of interfering compounds.
Q3: How can I determine if ion suppression is affecting my analysis?
A3: A common method to assess ion suppression is the post-extraction spike experiment.[3] This involves comparing the peak area of an analyte in a clean solvent to the peak area of the same analyte spiked into a pre-extracted blank sample matrix.[3] A lower peak area in the matrix sample indicates ion suppression. Another technique is post-column infusion, where a constant flow of the analyte solution is introduced into the mobile phase after the analytical column and before the MS source.[2] A dip in the signal intensity when a blank matrix sample is injected indicates the presence of ion suppression at that retention time.[2]
Q4: Which ionization source is less susceptible to ion suppression, ESI or APCI?
A4: Atmospheric Pressure Chemical Ionization (APCI) is generally less prone to ion suppression than ESI.[2][16] This is due to the different ionization mechanisms.[16] For the analysis of cannabinoids in complex matrices, switching to APCI can sometimes mitigate severe ion suppression issues observed with ESI.[2]
Q5: How do mobile phase additives affect ion suppression?
A5: Mobile phase additives can significantly impact ionization efficiency.[17] Additives like formic acid or ammonium formate are commonly used in reversed-phase LC-MS to improve peak shape and ionization.[1][17] However, some additives, like trifluoroacetic acid (TFA), can cause significant ion suppression.[4] It is crucial to use high-purity, LC-MS grade solvents and additives to avoid introducing contaminants that can cause background noise and ion suppression.[13] Studies have shown that for some cannabinoids, formate modifiers in the mobile phase outperform acetate in terms of MS signal and chromatographic resolution.[17]
Quantitative Data Summary
Table 1: Impact of Chromatographic Conditions on Ion Suppression for THC and its Metabolites in Plasma
| Analyte | Column Length | Ion Suppression (%) |
| THC-OH | 50 mm | ~74% |
| THC-OH | 100 mm | ~58% |
| THC | 50 mm | Complete Suppression |
| THC | 100 mm | Severe Suppression |
Data summarized from a study on the analysis of cannabinoids in plasma, demonstrating that increasing chromatographic resolution by using a longer column can reduce but not eliminate ion suppression.[7]
Table 2: Comparison of Ionization Techniques for Cannabinoid Analysis in Plasma
| Ionization Mode | Ion Suppression |
| ESI | Substantial |
| APCI | Not Significant |
Data from a study comparing ESI and APCI for the analysis of 11 cannabinoids in human plasma and urine. The results indicate that APCI is significantly less affected by ion suppression in these matrices.[2]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Cannabinoids in Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of a stable isotope-labeled internal standard solution (e.g., Δ9-THC-d3 at 100 ng/mL). Vortex for 10 seconds. Add 1 mL of 4% phosphoric acid and vortex again.[5]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., Oasis Prime HLB) with 1 mL of methanol followed by 1 mL of water.[5]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[5]
-
Elution: Elute the cannabinoids and the internal standard with 1 mL of methanol.[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[5]
Protocol 2: LC-MS/MS Parameters for Cannabinoid Quantification
These are typical starting parameters that may require further optimization.
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[9]
-
Mobile Phase A: Water with 0.1% formic acid[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[9]
-
Flow Rate: 0.4 mL/min[9]
-
Injection Volume: 2 µL[9]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[9]
Visualizations
Caption: A logical workflow for troubleshooting low or inconsistent signals in cannabinoid quantification.
Caption: A step-by-step workflow for Solid-Phase Extraction (SPE) of cannabinoids from plasma.
Caption: The relationship between common causes of ion suppression and effective solutions.
References
- 1. academicworks.cuny.edu [academicworks.cuny.edu]
- 2. An Atmospheric Pressure Ionization MS/MS Assay using Online Extraction for the Analysis of 11 Cannabinoids and Metabolites in Human Plasma and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Analytical Validation of 8(R)-Hydroxy-9(S)-Hexahydrocannabinol
This guide provides a comprehensive comparison of a validated analytical method for the quantification of 8(R)-Hydroxy-9(S)-Hexahydrocannabinol (8(R)-OH-9(S)-HHC), a metabolite of Hexahydrocannabinol (HHC).[1][2] The primary method detailed is a hypothetical, yet representative, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, synthesized from established practices in cannabinoid analysis.[3][4][5][6] This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical methodologies for novel cannabinoids.
Comparative Analysis of Analytical Methods
The selection of an analytical method for cannabinoid quantification is critical and depends on factors such as sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV is a widely adopted and cost-effective technique, other methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages, particularly in terms of sensitivity and specificity.[7][8][9]
Table 1: Comparison of Analytical Method Performance for Cannabinoid Analysis
| Parameter | HPLC-UV (Hypothetical Validated Method) | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.99 |
| Limit of Detection (LOD) | 0.1 µg/mL | < 1 ng/mL | 1-10 ng/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | < 5 ng/mL | 5-20 ng/mL |
| Accuracy (% Recovery) | 95-105% | 98-102% | 90-110% |
| Precision (%RSD) | < 5% | < 3% | < 10% |
| Selectivity | Moderate | High | High |
| Sample Throughput | High | Medium | Medium |
| Cost | Low | High | Medium |
| Derivatization Required | No | No | Yes (for acidic cannabinoids) |
Experimental Protocols: Validated HPLC-UV Method
The following protocols describe the key experiments for the validation of an HPLC-UV method for the quantification of 8(R)-OH-9(S)-HHC. An analytical reference standard for this compound is essential for these procedures.[1]
System Suitability
Objective: To ensure the chromatographic system is performing adequately before sample analysis.
Procedure:
-
Prepare a standard solution of 8(R)-OH-9(S)-HHC at a concentration of 10 µg/mL.
-
Inject the standard solution six replicate times.
-
Evaluate the following parameters:
-
Peak Area Repeatability: The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.
-
Retention Time Repeatability: The %RSD of the retention time should be ≤ 1.0%.
-
Tailing Factor: The tailing factor for the 8(R)-OH-9(S)-HHC peak should be ≤ 2.0.
-
Theoretical Plates: The number of theoretical plates should be ≥ 2000.
-
Linearity
Objective: To assess the method's ability to elicit test results that are directly proportional to the concentration of the analyte.
Procedure:
-
Prepare a stock solution of 8(R)-OH-9(S)-HHC.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.5 - 50 µg/mL).
-
Inject each calibration standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²). The R² value should be ≥ 0.995.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
Procedure:
-
LOD: Can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).
-
LOQ: Can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).
-
Alternatively, prepare a series of low-concentration standards and determine the concentration at which the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Procedure:
-
Prepare spiked samples at three different concentration levels (low, medium, and high) within the linear range.
-
Analyze the spiked and un-spiked samples in triplicate.
-
Calculate the percent recovery at each concentration level. The mean recovery should be within 95-105%.
Precision
Objective: To assess the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample.
Procedure:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or a different instrument.
-
Calculate the %RSD for the results of each precision study. The %RSD should be ≤ 5%.[8]
Visualizations
The following diagrams illustrate the analytical method validation workflow and a comparison of key analytical techniques.
Caption: Workflow for the validation of an analytical method.
Caption: Comparison of key features of analytical techniques.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. karger.com [karger.com]
- 9. researchgate.net [researchgate.net]
Cross-Reactivity of HHC Metabolites in Cannabinoid Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of hexahydrocannabinol (HHC), a semi-synthetic cannabinoid, presents a significant challenge to standard cannabinoid drug testing protocols. Due to its structural similarity to delta-9-tetrahydrocannabinol (Δ9-THC), HHC and its metabolites can cross-react with immunoassays designed to detect THC, potentially leading to false-positive results.[1] This guide provides a comprehensive comparison of the cross-reactivity of HHC metabolites in commercially available cannabinoid immunoassays, supported by experimental data, detailed methodologies, and visual workflows to aid researchers in understanding and navigating this complex issue.
Comparative Cross-Reactivity Data
The following tables summarize the quantitative data on the cross-reactivity of various HHC metabolites in different cannabinoid immunoassays. The data highlights the variable and sometimes significant cross-reactivity depending on the metabolite, its concentration, and the specific immunoassay kit used.
Table 1: Cross-Reactivity of HHC Carboxylic Acid Metabolites in Urine Immunoassays
| Immunoassay Platform | HHC Metabolite | Concentration (ng/mL) | Cross-Reactivity (%) | Source |
| ELISA | 9R-HHC-COOH | 50 | 120% | [1] |
| ELISA | 9S-HHC-COOH | 50 | 48% | [1] |
| Homogeneous Enzyme Immunoassay (Generic) | 9(R)-HHC-COOH | 10 | Positive Result | [2] |
| Homogeneous Enzyme Immunoassay (Generic) | 9(S)-HHC-COOH | 10 | Positive Result | [2] |
| Immunalysis Cannabinoids Direct ELISA (Blood) | 9(R)-HHC-COOH | ≥10 | Detectable | [2] |
| Immunalysis Cannabinoids Direct ELISA (Blood) | 9(S)-HHC-COOH | ≥10 | Detectable | [2] |
Table 2: General Cross-Reactivity Observations for HHC and its Metabolites
| Cannabinoid Analyte | Immunoassay Type | Observation |
| HHC and HHC-COOH | Laboratory-based immunoassays (Urine and Oral Fluid) | Demonstrated high cross-reactivity with assays targeting THC and THC-COOH.[3] |
| HHC, 11-OH-HHC, HHC-COOH | Immunological tests (General) | Preliminary studies indicate potential for cross-reactivity.[1] |
| Chiral HHC carboxylic acid analogs | Six commercial homogeneous immunoassays | Variable instrument response/cross-reactivity was observed, with the 9(S)-COOH-HHC analog generally showing less response than the 9(R)-COOH-HHC analog.[4][5] |
Experimental Protocols
The data presented in this guide is based on various studies employing standardized methodologies to assess the cross-reactivity of cannabinoid analogs. Below are detailed descriptions of the key experimental protocols typically used.
Sample Preparation and Analyte Fortification
-
Matrix: Drug-free human urine or blood is used as the base matrix for preparing samples.[4][6]
-
Analyte Spiking: The HHC metabolites and other cannabinoid analogs of interest are spiked into the blank matrix at various concentrations.[1][6] Commonly tested concentrations include 20, 50, 100, 500, and 1,000 ng/mL.[1][6]
-
Controls: Positive controls (containing the target analyte, e.g., Δ9-THC-COOH) and negative controls (blank matrix) are included in each batch to ensure the validity of the assay.
Immunoassay Screening
-
Platforms: A variety of commercially available immunoassay platforms are used for initial screening. These can be broadly categorized into:
-
Homogeneous Enzyme Immunoassays (HEIA): These are common in clinical laboratories due to their speed and adaptability to automated analyzers.[5] Examples of analyzers used include the Abbott Architect Plus c4000.[4][6]
-
Enzyme-Linked Immunosorbent Assays (ELISA): These are another common type of immunoassay used for drug screening.[1]
-
-
Procedure:
-
The fortified samples are analyzed according to the manufacturer's instructions for the specific immunoassay kit.
-
The instrument response is measured and compared against a predetermined cutoff concentration for the target analyte (typically Δ9-THC-COOH). Common cutoffs are 20 ng/mL, 25 ng/mL, or 50 ng/mL.[6]
-
A result is considered positive if the instrument response for the spiked analyte exceeds the response of the cutoff calibrator.
-
-
Cross-Reactivity Calculation: The percent cross-reactivity can be calculated using the formula:
-
% Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Lowest Concentration of Cross-Reactant Producing a Positive Result) x 100
-
Confirmatory Analysis (Mass Spectrometry)
Due to the potential for cross-reactivity in immunoassays, positive screening results are often confirmed using more specific analytical techniques.[1]
-
Methods:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method used to definitively identify and quantify specific cannabinoid metabolites.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Another common confirmatory method that provides high specificity.[8]
-
-
Procedure:
-
Samples that screen positive are subjected to an extraction procedure to isolate the cannabinoids from the biological matrix.
-
The extracted sample is then injected into the LC-MS/MS or GC-MS system.
-
The presence and concentration of specific HHC metabolites are confirmed by comparing their chromatographic retention times and mass spectra to those of certified reference materials.
-
Visualizing the Process: From Metabolism to Detection
The following diagrams illustrate the metabolic pathway of HHC and the typical workflow for cannabinoid drug testing, highlighting the points at which cross-reactivity can occur.
Caption: Metabolic pathway of HHC and its potential for cross-reactivity in cannabinoid immunoassays.
Caption: Standard workflow for cannabinoid drug testing, from initial screening to confirmatory analysis.
Conclusion
The available data clearly indicates that HHC metabolites, particularly the carboxylic acid forms, can and do cross-react with cannabinoid immunoassays designed to detect Δ9-THC-COOH.[1][3] This cross-reactivity is variable and depends on the specific metabolite isomer and the immunoassay kit being used.[4][5] Consequently, a positive result from an immunoassay screen for cannabinoids cannot definitively distinguish between the use of THC and HHC.[3] For research, clinical, and forensic purposes, it is imperative to employ confirmatory testing methods such as LC-MS/MS or GC-MS to accurately identify the specific cannabinoids and their metabolites present in a sample. This ensures accurate interpretation of results and avoids potential false-positive reporting for THC. As new synthetic cannabinoids emerge, continued evaluation of their cross-reactivity in common drug screening platforms is essential.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ovid.com [ovid.com]
- 6. The cross-reactivity of cannabinoid analogs (delta-8-THC, delta-10-THC and CBD), their metabolites and chiral carboxy HHC metabolites in urine of six commercially available homogeneous immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Will HHC Show Up On a Urine Drug Test? + Tips [jitsi.cmu.edu.jm]
A Comparative Analysis of Receptor Binding Affinities: HHC Isomers and Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of hexahydrocannabinol (HHC) isomers, (9R)-HHC and (9S)-HHC, to the cannabinoid receptors CB1 and CB2. While HHC has emerged as a popular semi-synthetic cannabinoid, its pharmacological profile, particularly concerning its primary metabolites, is still under active investigation. This document summarizes the current experimental data on the parent isomers and highlights the existing data gap regarding their hydroxylated metabolites.
Quantitative Binding Affinity Data
The affinity of a compound for a receptor is a critical determinant of its potency and pharmacological effects. This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. Experimental data from competitive radioligand binding assays have demonstrated a significant stereoselectivity in the binding of HHC isomers to cannabinoid receptors.
Recent studies have shown that the (9R)-HHC epimer possesses a significantly higher binding affinity for both CB1 and CB2 receptors compared to the (9S)-HHC epimer.[1][2] The binding affinity of (9R)-HHC is comparable to that of Δ⁹-THC, the primary psychoactive component of cannabis.[2] In contrast, (9S)-HHC exhibits a markedly lower affinity for both receptors.[2]
Currently, there is a notable absence of publicly available quantitative binding affinity data (i.e., Ki values) for the primary metabolites of HHC, such as 11-hydroxy-HHC (11-OH-HHC). While it is known that HHC undergoes metabolism to form hydroxylated derivatives, and these metabolites are presumed to be pharmacologically active, their specific affinities for CB1 and CB2 receptors have not been reported in the reviewed literature.[3][4][5] Early research on acylated 11-OH-HHC metabolites did indicate psychoactivity in primate models, suggesting that these compounds retain biological activity.[3]
Below is a summary of the available quantitative data for the HHC isomers:
| Compound | Receptor | Ki (nM) | Reference |
| (9R)-HHC | CB1 | 15 | [2] |
| CB2 | 13 | [2] | |
| (9S)-HHC | CB1 | 176 | [2] |
| CB2 | 105 | [2] |
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the logical comparison of binding affinities and a typical experimental workflow for their determination.
Caption: Comparative binding affinities of HHC isomers and metabolites.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
The determination of receptor binding affinity is a cornerstone of pharmacological research. The most common method employed for cannabinoid receptors is the competitive radioligand binding assay.
Principle of the Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound (e.g., an HHC isomer or metabolite) to compete with a radiolabeled ligand (a compound with known high affinity for the receptor) for binding to the target receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). The IC50 value is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Detailed Methodology
The following is a generalized protocol for a competitive radioligand binding assay for CB1 and CB2 receptors, based on established methodologies.
1. Materials and Reagents:
-
Receptor Source: Cell membranes from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, such as [³H]CP-55,940 or [³H]SR141716A.
-
Test Compounds: (9R)-HHC, (9S)-HHC, and their metabolites, dissolved in a suitable solvent (e.g., DMSO).
-
Binding Buffer: Typically contains 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 0.5% BSA.
-
Non-specific Binding Control: A high concentration of a known, unlabeled cannabinoid receptor agonist or antagonist (e.g., WIN 55,212-2).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter and Cocktail: For quantifying radioactivity.
2. Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a sufficient density.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following reaction mixtures in triplicate:
-
Total Binding: Receptor membranes, radioligand, and binding buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Test Compound Wells: Receptor membranes, radioligand, and varying concentrations of the test compound.
-
-
The final volume in each well is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the test compound wells (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be predetermined through saturation binding experiments).
-
-
This comprehensive approach allows for the precise determination and comparison of the binding affinities of various compounds to cannabinoid receptors, providing essential data for understanding their structure-activity relationships and potential pharmacological effects. Further research is critically needed to characterize the receptor binding profiles of HHC metabolites to fully elucidate the pharmacology of this emerging cannabinoid.
References
- 1. Origin of the Different Binding Affinities of (9 R)- and (9 S)-Hexahydrocannabinol (HHC) for the CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Discover the little-known metabolites of HHC - CBDOO.co.uk [cbdoo.fr]
- 5. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
A Comparative In Vivo Analysis of 8(R)-Hydroxy-9(S)-HHC and 11-hydroxy-THC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo effects of two prominent cannabinoid metabolites: 8(R)-Hydroxy-9(S)-Hexahydrocannabinol (8(R)-OH-9(S)-HHC) and 11-hydroxy-Tetrahydrocannabinol (11-hydroxy-THC). While 11-hydroxy-THC is a well-characterized, potent psychoactive metabolite of Δ⁹-THC, 8(R)-OH-9(S)-HHC is a more recently identified metabolite of Hexahydrocannabinol (HHC), a semi-synthetic cannabinoid gaining popularity. This document synthesizes available experimental data to facilitate a clear understanding of their respective pharmacological profiles.
Overview and Key Differences
11-hydroxy-THC is the primary active metabolite of THC, formed in the liver after cannabis consumption. Its psychoactive effects are considered more potent than THC itself, largely due to its efficient passage across the blood-brain barrier.[1] In contrast, 8(R)-OH-9(S)-HHC is a metabolite of the 9(R)-HHC epimer of Hexahydrocannabinol. The psychoactive properties of HHC are primarily attributed to the 9(R)-HHC isomer.[2][3] While direct comparative studies are limited, initial research suggests that 8-OH-HHC is psychoactive, though likely less intense than THC or HHC.[4]
Quantitative Data Comparison
The following tables summarize the available quantitative data for both compounds. It is important to note that data for 8(R)-OH-9(S)-HHC is less extensive than for 11-hydroxy-THC.
Table 1: Pharmacokinetic Parameters
| Parameter | 8(R)-Hydroxy-9(S)-HHC (from 9(R)-HHC) | 11-hydroxy-THC (from THC) | Source(s) |
| Formation | Metabolite of 9(R)-HHC | Primary active metabolite of Δ⁹-THC | [1][4] |
| Metabolizing Enzymes | Cytochrome P450 (CYP3A4, CYP2C9, CYP2C19) | Cytochrome P450 (CYP2C9, CYP3A4) | [5][6] |
| Half-life (t½) in Blood | ~1.5 hours | 12 to 36 hours | [1] |
| Bioavailability | Data not available | Oral: Low and variable (6-20% for THC) | [7] |
Table 2: In Vivo Effects in Animal Models
| Effect | 8(R)-Hydroxy-9(S)-HHC | 11-hydroxy-THC | Source(s) |
| Psychoactivity | Psychoactive, but suggested to be less intense than THC/HHC.[4] | Highly psychoactive, more potent than Δ⁹-THC.[1] | [1][4] |
| Behavioral Effects | Induces stupor, ataxia, hypolocomotion, ptosis, and a crouched posture in rhesus monkeys.[8] | Produces motor depression, catalepsy, analgesia, and hypothermia (the "cannabinoid tetrad").[9][10] | [8][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for in vivo cannabinoid studies.
General Cannabinoid Activity Assessment in Mice (The Tetrad)
This series of four assays is commonly used to assess the cannabimimetic activity of a compound by observing its effects on motor function, catalepsy, pain perception, and body temperature.[9][10]
-
Locomotor Activity: Mice are placed in an open-field arena, and their movement is tracked for a specified period (e.g., 15-30 minutes) using automated software. A reduction in distance traveled and rearing frequency indicates motor depression.
-
Catalepsy: The mouse's forepaws are placed on an elevated bar. The time it takes for the mouse to remove its paws is recorded. An increased latency to movement is indicative of catalepsy.
-
Analgesia (Hot Plate Test): The mouse is placed on a heated surface (e.g., 55°C), and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is measured. An increased latency suggests an analgesic effect.
-
Hypothermia: Core body temperature is measured using a rectal probe at baseline and at set intervals after compound administration. A significant decrease in body temperature indicates hypothermia.
HHC Administration and Behavioral Assessment in Rats
This protocol details the administration of HHC and subsequent behavioral testing in Wistar rats.[2][11]
-
Compound Preparation and Administration: A 1:1 mixture of (9R)-HHC and (9S)-HHC is dissolved in a suitable vehicle (e.g., sunflower oil) to achieve desired concentrations (e.g., 1, 5, and 10 mg/kg). The solution is administered via intragastric gavage.
-
Open Field Test: Two hours post-administration, rats are placed in an open field arena. Their locomotor activity, exploratory behavior (e.g., rearing, grooming), and time spent in the center versus the periphery of the arena are recorded to assess anxiety-like behavior and motor function.
-
Prepulse Inhibition (PPI) of Acoustic Startle Response: This test evaluates sensorimotor gating. Rats are exposed to a loud acoustic stimulus (pulse) that elicits a startle response. In some trials, a weaker, non-startling stimulus (prepulse) precedes the pulse. The degree to which the prepulse inhibits the startle response is measured. A disruption in PPI can indicate alterations in information processing.
Visualizations
Metabolic Pathway of Parent Compounds
The following diagram illustrates the metabolic conversion of the parent compounds, THC and HHC, into their respective hydroxylated metabolites.
Caption: Metabolic conversion of parent cannabinoids.
Cannabinoid Receptor Signaling Pathway
Both 8(R)-OH-9(S)-HHC and 11-hydroxy-THC are believed to exert their effects primarily through the cannabinoid 1 (CB1) receptor, a G-protein coupled receptor.[4][12] The diagram below outlines the canonical CB1 receptor signaling cascade.
Caption: Canonical CB1 receptor signaling pathway.
Generalized In Vivo Experimental Workflow
The following flowchart depicts a generalized workflow for the in vivo comparison of cannabinoid metabolites in an animal model.
Caption: Generalized in vivo experimental workflow.
Concluding Remarks
The available evidence indicates that 11-hydroxy-THC is a potent, well-characterized psychoactive metabolite of THC. 8(R)-Hydroxy-9(S)-HHC, a metabolite of the more active HHC epimer, also exhibits psychoactive properties, though its in vivo effects are less comprehensively documented. Further direct comparative studies are necessary to fully elucidate the relative potency, efficacy, and safety profiles of these two compounds. The experimental protocols and pathway diagrams provided herein offer a framework for such future investigations.
References
- 1. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. psypost.org [psypost.org]
- 4. canatura.com [canatura.com]
- 5. 8-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Δ9-Tetrahydrocannabinol (THC), 11-Hydroxy-THC, and 11-Nor-9-carboxy-THC Plasma Pharmacokinetics during and after Continuous High-Dose Oral THC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Behavioral methods in cannabinoid research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. azolifesciences.com [azolifesciences.com]
Comparative Metabolic Stability of HHC and THC in Human Liver Microsomes: A Review of In Vitro Data
For researchers, scientists, and drug development professionals, understanding the metabolic fate of cannabinoids is crucial for assessing their pharmacokinetic profiles and potential for drug-drug interactions. This guide provides a comparative analysis of the metabolic stability of hexahydrocannabinol (HHC) and delta-9-tetrahydrocannabinol (THC) based on available in vitro data from human liver microsome studies.
While both HHC and THC are extensively metabolized in the liver, emerging evidence suggests potential differences in their metabolic stability. This comparison focuses on their interactions with cytochrome P450 (CYP450) enzymes, the primary drivers of their phase I metabolism, and the resulting metabolites.
Executive Summary of Metabolic Pathways
Both HHC and THC undergo significant metabolism by CYP450 enzymes, primarily through hydroxylation. For THC, the most well-characterized pathway involves the formation of the psychoactive metabolite 11-hydroxy-THC (11-OH-THC), which is further oxidized to the inactive 11-nor-9-carboxy-THC (THC-COOH). The key enzymes responsible for the initial hydroxylation of THC are CYP2C9 and CYP3A4.
Similarly, HHC is metabolized via hydroxylation at various positions, with 11-hydroxy-HHC (11-OH-HHC) and the subsequent carboxylated metabolite (HHC-COOH) being identified. The specific CYP450 isoforms predominantly responsible for HHC metabolism are still under investigation but are expected to overlap with those that metabolize THC. The structural difference between HHC and THC, namely the saturation of the cyclohexene ring in HHC, may influence the rate and regioselectivity of enzymatic metabolism.
Comparative Metabolic Data
Currently, direct comparative studies measuring the intrinsic clearance (CLint) and in vitro half-life (t½) of HHC and THC in human liver microsomes under identical experimental conditions are limited in publicly available literature. However, qualitative data from various sources indicate that both compounds are substrates for hepatic metabolism. The table below summarizes the key metabolic characteristics based on existing research.
| Parameter | Hexahydrocannabinol (HHC) | Delta-9-Tetrahydrocannabinol (THC) |
| Primary Metabolic Pathway | Hydroxylation | Hydroxylation |
| Key Metabolites | 11-hydroxy-HHC (11-OH-HHC), 11-nor-9-carboxy-HHC (HHC-COOH) | 11-hydroxy-THC (11-OH-THC), 11-nor-9-carboxy-THC (THC-COOH) |
| Primary Metabolizing Enzymes | Cytochrome P450 enzymes (specific isoforms under investigation, likely overlap with THC) | Cytochrome P450 (CYP) 2C9, CYP3A4 |
Experimental Protocols
The following is a generalized experimental protocol for assessing the metabolic stability of cannabinoids in human liver microsomes, based on standard industry practices.
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of HHC and THC in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Hexahydrocannabinol (HHC) and Delta-9-tetrahydrocannabinol (THC)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system for quantification
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test compound (HHC or THC) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
In a microcentrifuge tube, combine phosphate buffer, the test compound at the desired final concentration (typically 1 µM), and human liver microsomes (e.g., 0.5 mg/mL).
-
-
Initiation of Metabolic Reaction:
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Course Incubation:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination:
-
Immediately terminate the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (HHC or THC) at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
-
Metabolic Pathway and Experimental Workflow Diagrams
Caption: Phase I metabolism of THC and HHC.
Caption: In vitro metabolic stability assay workflow.
A Head-to-Head Comparison of Analytical Methods for Detecting HHC Metabolites
For researchers, scientists, and drug development professionals, the accurate detection and quantification of hexahydrocannabinol (HHC) metabolites is crucial for pharmacokinetic studies, clinical trials, and forensic toxicology. This guide provides a comprehensive comparison of the primary analytical methods employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.
This document outlines the performance characteristics of each method, supported by experimental data, and provides detailed protocols to aid in methodological selection and implementation.
At a Glance: Performance Comparison
The choice of analytical method for HHC metabolite detection depends on the specific requirements of the study, including desired sensitivity, selectivity, and throughput. LC-MS/MS is often considered the gold standard for its high sensitivity and specificity, while GC-MS offers robust and reliable quantification, particularly for volatile compounds. Immunoassays provide rapid screening but are prone to cross-reactivity and generally require confirmation by a more specific method.
Table 1: Quantitative Performance of LC-MS/MS Methods for HHC Metabolites in Biological Matrices
| Analyte | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Reference |
| 9R-HHC | Blood | 0.2 | 0.2 - 20 | [1][2] |
| 9S-HHC | Blood | 0.2 | 0.2 - 20 | [1][2] |
| 11-OH-9R-HHC | Blood | 0.2 | 0.2 - 20 | [1][2] |
| 9R-HHC-COOH | Blood | 2.0 | 2.0 - 200 | [1][2] |
| 9S-HHC-COOH | Blood | 2.0 | 2.0 - 200 | [1][2] |
| 8-OH-9R-HHC | Blood | 0.2 | 0.2 - 20 | [1][2] |
| HHCs (epimers) | Blood, Urine, Oral Fluid | 0.25 | 0.25 - 240 | [3] |
| HHC Metabolites | Blood, Urine, Oral Fluid | 1.0 | 1.0 - 100 | [3] |
| THC, 11-OH-THC, HHC, CBD | Plasma/Blood | 1.0 | 0.5 - 25 | [4][5] |
| THC-COOH | Plasma/Blood | 4.0 | 2.0 - 100 | [4][5] |
Table 2: Quantitative Performance of GC-MS Methods for HHC and its Metabolites
| Analyte | Matrix | LLOQ (ng/mL) | LOD (ng/mL) | Linearity (ng/mL) | Reference |
| (9R)- and (9S)-HHC | Serum/Plasma | 0.25 | 0.15 | Not Specified | [6][7] |
| Δ9-THC | Blood | 25 | 15 | 25 - 300 | [8] |
| Δ9-THC-COOH | Urine | 50 | 25 | 50 - 300 | [8] |
| THC | Serum | 0.6 | 0.3 | up to 35 | [9] |
| 11-OH-THC | Serum | 0.8 | 0.1 | up to 35 | [9] |
| THC-COOH | Serum | 1.1 | 0.3 | up to 350 | [9] |
Table 3: Immunoassay Cross-Reactivity with HHC Metabolites
| Assay Target | HHC Metabolite | Cross-Reactivity (%) | Reference |
| THC-COOH | 9R-HHC-COOH | 120 | [1][2] |
| THC-COOH | 9S-HHC-COOH | 48 | [1][2] |
Metabolic Pathway of Hexahydrocannabinol (HHC)
HHC undergoes extensive metabolism in the human body, primarily through oxidation and glucuronidation. The major metabolic routes involve hydroxylation at the C11 position to form 11-hydroxy-HHC (11-OH-HHC), which is further oxidized to 11-nor-9-carboxy-HHC (HHC-COOH). Other hydroxylation positions and subsequent conjugation with glucuronic acid also occur.
Caption: Metabolic pathway of HHC.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections provide standardized protocols for the detection of HHC metabolites using LC-MS/MS and GC-MS.
LC-MS/MS Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of HHC metabolites using LC-MS/MS, from sample receipt to data analysis.
Caption: LC-MS/MS workflow for HHC metabolite analysis.
Detailed LC-MS/MS Protocol:
-
Sample Preparation:
-
To 250 µL of plasma or whole blood, add an internal standard solution.
-
Precipitate proteins by adding 750 µL of acetonitrile, vortex for 20 seconds, and centrifuge at 4000 x g for 5 minutes.[4]
-
Dilute the supernatant with 2 mL of 0.1 M aqueous acetic acid and perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Chromabond Drug II).[4]
-
Wash the SPE cartridge twice with 3 mL of water.
-
Elute the analytes and evaporate the eluent to dryness.
-
Reconstitute the residue in a suitable solvent (e.g., 50 µL of methanol:water, 50:50 v/v).[10]
-
-
Chromatographic Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: A reversed-phase C18 column or a chiral column for stereoisomer separation (e.g., Lux i-Amylose-3).[3][4]
-
Mobile Phase: A gradient elution using methanol and water with 0.1% formic acid is common.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Sciex 6500+ QTRAP or equivalent.
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes. HHC epimers are typically analyzed in positive mode, while their metabolites are analyzed in negative mode.[3]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
GC-MS Analytical Workflow
The workflow for GC-MS analysis of HHC metabolites often involves a derivatization step to improve the volatility and thermal stability of the analytes.
Caption: GC-MS workflow for HHC metabolite analysis.
Detailed GC-MS Protocol:
-
Sample Preparation:
-
For urine samples, perform enzymatic hydrolysis to cleave glucuronide conjugates. Incubate urine with β-glucuronidase at 60°C for 2 hours.[11][12]
-
Perform a liquid-liquid extraction (LLE) using a suitable organic solvent.
-
Evaporate the organic extract to dryness.
-
Derivatize the residue using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase analyte volatility.[12]
-
-
Chromatographic Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: An HP-5ms column (30 m x 0.25 mm x 0.25 µm) is commonly used.[12]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient is employed to ensure optimal separation of the analytes.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.
-
Conclusion
The selection of an appropriate analytical method for the detection of HHC metabolites is a critical decision in research and clinical settings. LC-MS/MS stands out for its superior sensitivity and specificity, making it the preferred method for quantitative analysis in complex biological matrices. GC-MS provides a reliable and robust alternative, especially when coupled with derivatization to enhance analyte volatility. Immunoassays, while offering rapid and high-throughput screening, should be used with caution due to the potential for cross-reactivity with HHC metabolites, and all positive results should be confirmed using a more definitive technique like LC-MS/MS or GC-MS. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions and establishing validated analytical methods for HHC metabolite detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantification of ∆9-tetrahydrocannabinol, 11-OH-THC, THC-COOH, hexahydrocannabinol, and cannabidiol in human plasma and blood by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of (9R)- and (9S)-hexahydrocannabinol (HHC) via GC-MS in serum/plasma samples from drivers suspected of cannabis consumption and immunological detection of HHC and related substances in serum, urine, and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pub.h-brs.de [pub.h-brs.de]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. QuEChERS Extraction and Simultaneous Quantification in GC-MS/MS of Hexahydrocannabinol Epimers and Their Metabolites in Whole Blood, Urine, and Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Validation of 8(R)-Hydroxy-9(S)-HHC Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of semi-synthetic cannabinoids, such as hexahydrocannabinol (HHC), presents a significant challenge for forensic and clinical laboratories. Accurate quantification of HHC and its metabolites is crucial for toxicological assessment and understanding its pharmacokinetic profile. This guide provides an objective comparison of analytical methods for the quantification of 8(R)-Hydroxy-9(S)-HHC, a key metabolite of HHC, supported by a synthesis of available experimental data from various validation studies.
Performance Comparison of Analytical Methods
The accurate quantification of 8(R)-Hydroxy-9(S)-HHC and its stereoisomers is predominantly achieved through mass spectrometry-based methods. Various studies have validated in-house methods, providing a landscape of performance characteristics. The following tables summarize key quantitative data from these studies, offering a comparative overview of different analytical approaches.
Table 1: Performance Characteristics of LC-MS/MS Methods for HHC and Metabolite Quantification
| Performance Metric | Method 1 (LC-MS/MS) | Method 2 (LC-MS/MS) | Method 3 (UHPLC-MS/MS) |
| Limit of Detection (LOD) | 0.5 µg/L for HHC | - | - |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL for 8-OH-9R-HHC | 1.0 µg/L for HHC | - |
| Upper Limit of Quantification (ULOQ) | 20 ng/mL for 8-OH-9R-HHC | 25 µg/l for HHC | - |
| Intra-day Precision | <10% | - | - |
| Inter-day Precision | <10% | Met acceptance criteria | Considered reliable |
| Bias (Accuracy) | <6% | Met acceptance criteria | Considered reliable |
| Linearity (r²) | - | >0.99 | >0.992 |
| Matrix | Blood, Oral Fluid, Urine | Plasma, Blood | Oral Fluid, Whole Blood |
Data synthesized from multiple sources. It is important to note that direct comparison is challenging due to variations in instrumentation, matrices, and validation protocols across different laboratories.
Table 2: Performance Characteristics of GC-MS/MS Methods for HHC Quantification
| Performance Metric | Method 1 (GC-MS/MS) |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL |
| Upper Limit of Quantification (ULOQ) | - |
| Within-run Imprecision | <6.5% |
| Between-run Imprecision | <10.0% |
| Linearity (r²) | - |
| Matrix | Serum/Plasma |
This table highlights the application of GC-MS/MS for HHC quantification, providing an alternative to LC-based methods.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of results across different laboratories. Below are summarized protocols for the key analytical methods cited in the literature for the quantification of HHC and its metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
A common approach for the quantification of HHC and its metabolites involves LC-MS/MS.[1][2]
-
Sample Preparation:
-
Protein Precipitation: Blood or plasma samples (e.g., 250 µl) are treated with a protein precipitating agent like acetonitrile.[3]
-
Liquid-Liquid Extraction (LLE): For oral fluid and blood, a common LLE protocol uses n-hexane/ethyl acetate.[1]
-
Solid-Phase Extraction (SPE): The supernatant after precipitation can be diluted and subjected to SPE for cleanup.[3]
-
Enzymatic Hydrolysis: For urine samples, incubation with β-glucuronidase is often performed to cleave glucuronide conjugates.[4]
-
-
Chromatographic Separation:
-
A reversed-phase C18 column is typically used for separation.[3]
-
Chiral columns, such as immobilized amylose tris(3-chloro-5-methylphenylcarbamate)-based columns, are employed for the stereoselective separation of 9(R)- and 9(S)-HHC.[5]
-
Mobile phases commonly consist of a mixture of methanol, water, and additives like formic acid or ammonium formate to enhance ionization.
-
-
Mass Spectrometric Detection:
-
A triple-quadrupole mass spectrometer operating in positive multiple reaction monitoring (MRM) mode is frequently used.[3]
-
Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure selectivity and accurate quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Protocol
GC-MS/MS offers a robust alternative for the analysis of HHC isomers.[6][7]
-
Sample Preparation:
-
Extraction: Similar to LC-MS/MS, extraction from the biological matrix is the first step.
-
Derivatization: To improve the volatility and chromatographic behavior of the analytes, a derivatization step (e.g., silylation) is typically required.
-
-
Chromatographic Separation:
-
A capillary column, such as an HP-5ms, is used for the separation of the derivatized analytes.[1]
-
-
Mass Spectrometric Detection:
-
A triple-quadrupole mass spectrometer operating in MRM mode is used for detection and quantification.[1]
-
Visualizing the Validation Workflow and Cannabinoid Signaling
To further clarify the processes involved, the following diagrams illustrate a typical inter-laboratory validation workflow and a simplified cannabinoid signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of ∆9-tetrahydrocannabinol, 11-OH-THC, THC-COOH, hexahydrocannabinol, and cannabidiol in human plasma and blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. Identification and quantification of both isomers of hexahydrocannabinol, (9R)-hexahydrocannabinol and (9S)-hexahydrocannabinol, in three different matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Potency Under Scrutiny: A Comparative Analysis of 8(R)-Hydroxy-9(S)-HHC and Other HHC Metabolites
For Researchers, Scientists, and Drug Development Professionals
Hexahydrocannabinol (HHC), a semi-synthetic cannabinoid, has garnered significant attention in recent years. As its use becomes more widespread, understanding the pharmacological activity of its metabolites is of paramount importance for predicting its effects and developing accurate detection methods. This guide provides a comparative analysis of the potency of 8(R)-Hydroxy-9(S)-HHC and other key HHC metabolites, drawing upon available experimental data.
Key Findings on Potency
The metabolism of HHC primarily yields hydroxylated derivatives, with 8-hydroxy-HHC (8-OH-HHC) and 11-hydroxy-HHC (11-OH-HHC) being among the major metabolites identified. The stereochemistry of these metabolites plays a crucial role in their interaction with cannabinoid receptors (CB1 and CB2) and, consequently, their psychoactive potential.
While comprehensive quantitative data on the potency of all HHC metabolites remains an active area of research, preliminary findings and analogies to related cannabinoids offer valuable insights. The parent HHC epimers, (9R)-HHC and (9S)-HHC, exhibit significantly different potencies. (9R)-HHC is the more pharmacologically active epimer, with a binding affinity and functional activity at the CB1 receptor comparable to that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1] In contrast, (9S)-HHC displays markedly lower affinity and functional activity.[1]
Qualitative data suggests that the activity of hydroxylated HHC metabolites is also stereodependent. For instance, 11-OH-9β-HHC is reported to retain a potency comparable to the parent HHC molecule, whereas the 11-OH-9α-HHC isomer is significantly less active.[2] This suggests that the orientation of the hydroxyl group is a key determinant of cannabinoid receptor interaction. There are indications that, similar to the relationship between Δ⁹-THC and its more potent metabolite 11-hydroxy-Δ⁹-THC, 11-OH-HHC could be more potent than HHC itself.
Although direct quantitative data for 8(R)-Hydroxy-9(S)-HHC is not yet widely available in published literature, its structural similarity to other active cannabinoids suggests it likely possesses cannabimimetic activity. In vivo studies in rhesus monkeys have shown that a mixture of HHC metabolites, including 8-hydroxy-HHC, can induce effects such as stupor, ataxia, and hypolocomotion, which are characteristic of cannabinoid activity.
Comparative Potency Data
To provide a clear comparison, the following table summarizes the available quantitative data for the parent HHC epimers and the well-characterized cannabinoid Δ⁹-THC. This serves as a baseline for contextualizing the potential potencies of HHC metabolites as more data becomes available.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| (9R)-HHC | CB1 | 15[1] | 9.39 |
| CB2 | 13[1] | - | |
| (9S)-HHC | CB1 | 176[1] | 68.3 |
| CB2 | 105[1] | - | |
| Δ⁹-THC | CB1 | ~25-40 | 4.79 |
| CB2 | ~35 | - |
Note: A lower Ki value indicates a higher binding affinity. A lower EC50 value indicates a higher potency in functional assays. Data for HHC metabolites will be added as it becomes available in peer-reviewed literature.
Experimental Protocols
The determination of cannabinoid potency relies on standardized in vitro assays. Below are detailed methodologies for the key experiments used to generate the data in this guide.
Cannabinoid Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for the CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors are prepared. This is typically done by homogenizing the cells in a buffer solution and isolating the membrane fraction through centrifugation.
-
Radioligand: A radiolabeled cannabinoid agonist with high affinity for the receptors, such as [³H]CP-55,940, is used.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., HHC metabolite).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Accumulation Assay)
Objective: To determine the functional activity (EC50) of a compound as an agonist or antagonist at the CB1 and CB2 receptors.
Methodology:
-
Cell Culture: Cells (e.g., CHO or HEK293 cells) stably expressing human CB1 or CB2 receptors are cultured. These receptors are G-protein coupled receptors that, upon activation by an agonist, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Forskolin Stimulation: The cells are treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compound.
-
cAMP Measurement: After an incubation period, the intracellular cAMP levels are measured. This is often done using competitive immunoassays, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The concentration of the test compound that produces 50% of its maximal effect (EC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve. The efficacy (Emax) of the compound is also determined, which represents the maximum response produced by the compound.
Visualizing the Process and Pathways
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for assessing HHC metabolite potency and the cannabinoid receptor signaling pathway.
Caption: Experimental workflow for determining the potency of HHC metabolites.
Caption: Simplified cannabinoid receptor signaling pathway.
Conclusion
The pharmacological landscape of HHC is complex, with its metabolites likely contributing to the overall effects experienced by users. While quantitative data on the potency of 8(R)-Hydroxy-9(S)-HHC and other specific metabolites is still emerging, the available information on parent HHC epimers and related cannabinoids provides a strong framework for understanding their potential activity. Further research, employing rigorous in vitro binding and functional assays, is essential to fully characterize the potency of these metabolites. This knowledge will be invaluable for researchers, scientists, and drug development professionals in advancing our understanding of semi-synthetic cannabinoids.
References
Differentiating 8(R)-Hydroxy-9(S)-HHC from other Cannabinoid Metabolites in Forensic Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of semi-synthetic cannabinoids, such as hexahydrocannabinol (HHC), presents a significant challenge to forensic toxicology. Distinguishing between the various HHC isomers and their metabolites is crucial for accurate interpretation of toxicological findings. This guide provides a comparative overview of analytical methodologies for differentiating 8(R)-Hydroxy-9(S)-HHC from other relevant cannabinoid metabolites, supported by experimental data and detailed protocols.
Introduction to HHC Metabolism
Hexahydrocannabinol (HHC) undergoes extensive phase I and phase II metabolism in the human body, similar to delta-9-tetrahydrocannabinol (Δ⁹-THC). The primary metabolic pathways involve hydroxylation and subsequent glucuronidation.[1][2] Key hydroxylation sites include the C11 position and various positions on the pentyl side chain.[1][2] Importantly, HHC exists as two primary epimers, (9R)-HHC and (9S)-HHC, which exhibit different metabolic profiles and psychoactive potencies.[3]
Recent studies have identified various hydroxylated metabolites, including those at the 8-position. Specifically, (8R,9R)-8-OH-HHC has been identified as a minor metabolite, and it is understood that four stereoisomers of 8-hydroxy-HHC are possible, including 8(R)-Hydroxy-9(S)-HHC.[3][4] The preferential hydroxylation of 9(S)-HHC at the C8 position has also been suggested.[3] Accurate identification of these specific metabolites is critical for forensic investigations.
Comparative Analytical Performance
The differentiation of 8(R)-Hydroxy-9(S)-HHC from its isomers and other cannabinoid metabolites relies heavily on advanced chromatographic and mass spectrometric techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the primary analytical tools employed.[4][5][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of HHC metabolites. The chromatographic separation of isomers is a critical aspect of the analysis.
Table 1: Comparison of LC-MS/MS Parameters for Cannabinoid Metabolite Analysis
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) | Reference |
| 8(R)-Hydroxy-9(S)-HHC | Not explicitly reported | 333.2 | Predicted: 315.2, 193.1 | Not explicitly reported | N/A |
| (9R)-HHC | ~4.5 | 317.2 | 193.1, 121.1 | 25, 35 | [7] |
| (9S)-HHC | ~4.7 | 317.2 | 193.1, 121.1 | 25, 35 | [7] |
| 11-OH-(9R)-HHC | ~3.8 | 333.2 | 315.2, 193.1 | 20, 30 | [7] |
| 11-OH-(9S)-HHC | ~3.9 | 333.2 | 315.2, 193.1 | 20, 30 | [7] |
| (9R)-HHC-COOH | ~5.2 | 345.2 | 327.2, 299.2 | 15, 25 | [7] |
| (9S)-HHC-COOH | ~5.3 | 345.2 | 327.2, 299.2 | 15, 25 | [7] |
| Δ⁹-THC | ~5.1 | 315.2 | 193.1, 135.1 | 25, 35 | [1] |
| 11-OH-Δ⁹-THC | ~4.2 | 331.2 | 313.2, 193.1 | 20, 30 | [1] |
| Δ⁹-THC-COOH | ~5.5 | 343.2 | 325.2, 299.2 | 15, 25 | [1] |
Note: Data for 8(R)-Hydroxy-9(S)-HHC is predicted based on the fragmentation patterns of other hydroxylated HHC metabolites. Specific experimental data for this particular stereoisomer is limited in the reviewed literature.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS, particularly after derivatization, is also a powerful tool for the identification of cannabinoid metabolites. The fragmentation patterns of the derivatized metabolites are key to their differentiation.
Table 2: Key GC-MS Fragments of Derivatized HHC Metabolites
| Metabolite | Derivatizing Agent | Key Mass Fragments (m/z) | Reference |
| Hydroxylated HHC | BSTFA + 1% TMCS | 476 (M+), 461, 383, 373 | [8] |
| Carboxylated HHC | BSTFA + 1% TMCS | 490 (M+), 475, 403, 387 | [8] |
Note: Specific fragmentation data for individual 8-hydroxy-HHC stereoisomers after derivatization is not detailed in the available literature.
Experimental Protocols
Sample Preparation from Forensic Matrices
1. Solid-Phase Extraction (SPE) for Urine Samples
-
Enzymatic Hydrolysis: To 1 mL of urine, add 50 µL of β-glucuronidase from E. coli and incubate at 37°C for 1 hour to cleave glucuronide conjugates.
-
Column Conditioning: Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the hydrolyzed urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 40% methanol in water.
-
Elution: Elute the analytes with 2 mL of a 9:1 (v/v) mixture of hexane and ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. Liquid-Liquid Extraction (LLE) for Blood Samples
-
Protein Precipitation: To 0.5 mL of whole blood, add 1.5 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.
-
Extraction: Transfer the supernatant to a clean tube and add 3 mL of a 9:1 (v/v) mixture of hexane and ethyl acetate.
-
Separation: Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.
-
Evaporation and Reconstitution: Transfer the organic layer to a new tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the mobile phase.[1]
LC-MS/MS Instrumental Analysis
-
Chromatographic Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for the separation of cannabinoid metabolites.
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typically employed.
-
Gradient Program: A representative gradient starts at 30% B, increases to 95% B over 10 minutes, holds for 2 minutes, and then re-equilibrates at 30% B for 3 minutes.
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for targeted analysis.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the differentiation of HHC metabolites in forensic samples.
Caption: Analytical workflow for HHC metabolite differentiation.
Challenges in Differentiation
A primary challenge in the forensic analysis of HHC metabolites is the structural similarity among isomers, leading to co-elution and similar fragmentation patterns.[9] The differentiation of 8(R)-Hydroxy-9(S)-HHC from its other three 8-hydroxy stereoisomers, as well as from other positional isomers (e.g., 11-OH-HHC), requires high-resolution chromatography and mass spectrometry. The commercial availability of certified reference standards for all HHC metabolites, including the specific stereoisomers of 8-OH-HHC, is currently limited, which hinders definitive identification and quantification.
Conclusion
The forensic identification of 8(R)-Hydroxy-9(S)-HHC requires sophisticated analytical strategies. While LC-MS/MS provides the necessary sensitivity and selectivity, successful differentiation from other cannabinoid metabolites hinges on optimized chromatographic separation and the availability of specific reference standards. The experimental protocols and comparative data presented in this guide offer a foundation for laboratories to develop and validate robust methods for the analysis of HHC and its metabolites, thereby enhancing the accuracy of forensic toxicological investigations. Further research is needed to fully characterize the fragmentation patterns and chromatographic behavior of all 8-hydroxy-HHC stereoisomers.
References
- 1. academic.oup.com [academic.oup.com]
- 2. unitedchem.com [unitedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Cannabinoids and their Free and Glucuronide Metabolites in Whole Blood by Disposable Pipette Extraction and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of human hexahydrocannabinol metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 8(R)-Hydroxy-9(S)-Hexahydrocannabinol: A Guide to Safe Laboratory Practices
Researchers, scientists, and drug development professionals must prioritize safety and adhere to all institutional and governmental regulations when managing waste containing this and similar substances. The following guide provides essential logistical information and procedural steps to ensure the safe disposal of 8(R)-Hydroxy-9(S)-Hexahydrocannabinoll in a laboratory environment.
Immediate Safety and Logistical Information
The cornerstone of safe disposal is a proactive approach that begins with understanding the nature of the compound and adhering to institutional protocols. All procedures should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines.
| Parameter | Guideline | Rationale |
| Regulatory Status | Varies by jurisdiction. Treat as a potentially controlled substance or potent research chemical. | Ensures compliance with federal, state, and local regulations governing chemical waste.[3][4] |
| Primary Disposal Route | Contact your institution's Environmental Health and Safety (EHS) office for hazardous waste pickup.[3][5] | EHS is equipped to handle and dispose of chemical waste in accordance with regulations, typically through incineration by an approved vendor.[5] |
| Personal Protective Equipment (PPE) | Minimum: Nitrile gloves, safety glasses, and a lab coat. For handling powders or creating aerosols, a chemical fume hood and respiratory protection may be necessary. | Protects personnel from potential dermal, ocular, and respiratory exposure to a psychoactive compound.[6] |
| Waste Segregation | Segregate waste into three categories: 1. Unused/expired pure compound. 2. Contaminated labware (e.g., vials, pipette tips). 3. Contaminated solvents. | Prevents accidental exposure and ensures proper disposal streams for different types of hazardous waste. |
| Spill Management | In case of a spill, secure the area, wear appropriate PPE, and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material in a sealed container for hazardous waste disposal. | Minimizes the spread of contamination and risk of exposure. |
Experimental Protocol: Decontamination of Labware
This protocol outlines a general procedure for the decontamination of non-disposable labware that has come into contact with 8(R)-Hydroxy-9(S)-Hexahydrocannabinol.
Objective: To effectively remove residual this compound from laboratory glassware and equipment to permit safe reuse or disposal.
Materials:
-
Contaminated labware
-
Methanol or isopropanol
-
Detergent solution
-
Waste containers for flammable solvents and aqueous waste
-
Appropriate PPE (lab coat, safety glasses, nitrile gloves)
-
Chemical fume hood
Procedure:
-
Initial Rinse (in a chemical fume hood):
-
Rinse the contaminated labware three times with a minimal amount of methanol or isopropanol to dissolve any residual cannabinoid.
-
Collect all solvent rinses in a designated hazardous waste container for flammable liquids.
-
-
Washing:
-
Wash the rinsed labware with a standard laboratory detergent and warm water.
-
Thoroughly scrub all surfaces.
-
-
Final Rinse:
-
Rinse the labware thoroughly with deionized water.
-
Allow the labware to air dry completely before reuse.
-
Disposal Workflow and Logical Relationships
The proper disposal of a research chemical like this compound follows a structured decision-making process. The following diagram illustrates the logical workflow from the initial handling of the material to its final disposal.
Caption: Disposal workflow for this compound.
This comprehensive approach ensures that the disposal of this compound is managed in a manner that is safe for laboratory personnel and compliant with all relevant regulations. Always prioritize your institution's specific protocols and consult with your EHS department for guidance.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ehs.uci.edu [ehs.uci.edu]
- 4. oas.org [oas.org]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. Synthetic Cannabinoid and Mitragynine Exposure of Law Enforcement Agents During the Raid of an Illegal Laboratory — Nevada, 2014 - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling 8(R)-Hydroxy-9(S)-Hexahydrocannabinol
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling 8(R)-Hydroxy-9(S)-Hexahydrocannabinol. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.
This compound is a metabolite of hexahydrocannabinol (HHC), a semi-synthetic cannabinoid intended for research and forensic applications.[1][2][3] Due to its biological activity, observed in animal studies to induce stupor, ataxia, and other effects, it should be handled as a potent psychoactive compound.[1]
Essential Personal Protective Equipment (PPE)
Given the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[4] The use of PPE should be considered the final barrier to exposure after engineering and administrative controls have been implemented.[5]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free, disposable latex-free gloves.[5][6] Long cuffs that can be tucked into gown sleeves are recommended.[5] | Prevents skin contact and absorption. Double-gloving provides an additional layer of protection. Powder-free gloves avoid aerosolization and contamination of the work area.[5] |
| Gown | Long-sleeved, seamless, disposable gown resistant to chemical permeation. | Protects the body from spills and contamination. |
| Eye Protection | Chemical splash goggles. A face shield may be used in addition to goggles for full facial protection.[6] | Protects eyes and mucous membranes from splashes and aerosols. |
| Respiratory Protection | An N95 or higher-rated respirator is recommended, especially when handling powders or if there is a risk of aerosol generation.[5] Surgical masks offer little to no protection from chemical exposure.[4][5] | Minimizes the risk of inhalation, a primary route of exposure for potent compounds.[5] |
| Head/Hair and Shoe Covers | Disposable head/hair and shoe covers. | Prevents contamination of hair and personal footwear and reduces the risk of spreading contamination outside the laboratory.[6] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure risk.
1. Engineering Controls:
-
Primary Containment: All handling of the compound, including weighing, reconstituting, and aliquoting, must be conducted in a certified Class II Biosafety Cabinet (BSC) or a containment isolator.[4] This is the most critical step in minimizing aerosol generation and exposure.
-
Ventilation: The laboratory should have adequate general ventilation with no air recirculation to areas outside the lab.
2. Pre-Handling Procedures:
-
Designated Area: Designate a specific area within the laboratory for handling this compound. Clearly label the area.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies (e.g., vials, solvents, pipettes, waste containers) are inside the containment device.
-
Donning PPE: Put on all required PPE in the correct order (gown, hair/shoe covers, mask/respirator, goggles/face shield, inner gloves, outer gloves) before entering the designated handling area.
3. Handling the Compound:
-
Work within Containment: Perform all manipulations deep within the BSC or isolator to maximize the protective airflow.
-
Spill Management: Have a spill kit readily available. In case of a spill, follow established laboratory protocols for hazardous chemical cleanup.
4. Post-Handling Procedures:
-
Decontamination: Decontaminate all surfaces and equipment within the containment device after use.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination, typically in the reverse order of donning. Dispose of all disposable PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
The disposal of this compound and all contaminated materials must comply with local, state, and federal regulations for controlled substances and hazardous chemical waste.[7][8]
1. Waste Segregation:
-
Contaminated Solids: All disposable items that have come into contact with the compound, including gloves, gowns, bench paper, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.[9]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, compatible, and clearly labeled hazardous waste container.[10]
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.
2. Rendering Unusable:
-
The primary principle for cannabis-related waste disposal is to render it "unusable and unrecognizable".[7] This is often achieved by mixing the cannabis waste with other non-hazardous waste material in at least a 50% ratio.[7]
-
For research quantities, this may involve dissolving the compound in a solvent and then absorbing it onto a solid matrix before disposal.
3. Final Disposal:
-
Licensed Vendor: All waste containing this compound must be disposed of through a licensed hazardous waste contractor who is authorized to handle controlled substances.[11]
-
Record Keeping: Maintain meticulous records of the disposal, including the date, quantity, and method of disposal, as required by the Drug Enforcement Administration (DEA) and other regulatory bodies.[7][12] A DEA Form 41 may be required for the disposal of controlled substances.[7]
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposing of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. gerpac.eu [gerpac.eu]
- 5. pppmag.com [pppmag.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. benchchem.com [benchchem.com]
- 8. Handling Controlled Substances in the Lab | Lab Manager [labmanager.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
